molecular formula C7H5BrClF B1271534 4-Bromo-5-chloro-2-fluorotoluene CAS No. 201849-17-4

4-Bromo-5-chloro-2-fluorotoluene

Cat. No.: B1271534
CAS No.: 201849-17-4
M. Wt: 223.47 g/mol
InChI Key: KKCFZSZRHRVSRA-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorotoluene is a useful research compound. Its molecular formula is C7H5BrClF and its molecular weight is 223.47 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCFZSZRHRVSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378326
Record name 4-Bromo-5-chloro-2-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-17-4
Record name 1-Bromo-2-chloro-5-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluorotoluene (CAS Number: 201849-17-4), a halogenated aromatic compound with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, safety information, and potential synthetic and analytical methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound for experimental design and application.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 201849-17-4[1]
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1]
IUPAC Name 1-Bromo-2-chloro-5-fluoro-4-methylbenzene[2]
Synonyms This compound, 2-Fluoro-4-bromo-5-chlorotoluene

Table 2: Physical Properties of this compound

PropertyValue
Physical Form Solid (at 20°C)[3]
Melting Point 30-35°C[3]
Boiling Point 221.8 ± 35.0 °C (Predicted)[4]
Density 1.618 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 93°C[4]
Vapor Pressure 0.156 mmHg at 25°C[4]
Refractive Index 1.545 (Predicted)[4]

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features as a poly-halogenated aromatic compound suggest its potential as an intermediate in organic synthesis. Halogenated aromatic compounds are crucial building blocks in the development of pharmaceuticals and functional materials.[5] The presence of bromo, chloro, and fluoro substituents offers multiple reactive sites for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Experimental Protocols

Proposed Synthesis Pathway

A potential route to this compound could involve a multi-step synthesis starting from a commercially available substituted toluene. A generalized workflow is depicted below.

G cluster_synthesis Proposed Synthesis Workflow start Substituted Toluene Precursor step1 Halogenation start->step1 e.g., NBS, NCS step2 Nitration step1->step2 HNO₃, H₂SO₄ step3 Reduction step2->step3 e.g., Fe, HCl step4 Sandmeyer Reaction step3->step4 1. NaNO₂, HBr 2. CuBr product This compound step4->product

Caption: A generalized multi-step synthesis for this compound.

Methodology for a Key Synthetic Step (Illustrative Example - Sandmeyer Reaction):

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. A plausible final step in the synthesis of this compound could involve the conversion of a corresponding aniline precursor.

  • Diazotization of the Aniline Precursor: The precursor, 4-amino-5-chloro-2-fluorotoluene, would be dissolved in a mineral acid such as hydrobromic acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide. The reaction is typically warmed to room temperature or slightly heated to facilitate the evolution of nitrogen gas and the formation of the final product.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography or distillation.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would typically involve a combination of standard analytical techniques.

G cluster_analysis Analytical Workflow product Synthesized Product gcms GC-MS Analysis product->gcms Purity & Mol. Weight nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Structural Elucidation ftir FTIR Spectroscopy product->ftir Functional Groups data Structural Confirmation & Purity Assessment gcms->data nmr->data ftir->data

Caption: A standard workflow for the analytical characterization of the target compound.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for the unambiguous structural elucidation of the molecule by providing information about the chemical environment of the hydrogen, carbon, and fluorine atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Safety Information

This compound is classified as a hazardous substance. The available safety data indicates that it can cause skin and eye irritation and may cause respiratory irritation.

Table 3: GHS Hazard Statements for this compound

Hazard CodeStatement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated aromatic compound with potential utility as a building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. While detailed experimental protocols and biological activity data are currently limited in the public domain, this guide provides a comprehensive summary of its known properties and plausible methodologies for its synthesis and analysis. Further research into this compound is warranted to explore its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-5-chloro-2-fluorotoluene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of its physical and chemical characteristics, experimental protocols for its synthesis, and its applications in the pharmaceutical industry.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrClF. Its structural complexity and the presence of multiple halogen substituents make it a valuable building block in the synthesis of a wide range of organic molecules, particularly in the development of novel pharmaceutical agents, pesticides, and dyes. The precise arrangement of the bromo, chloro, and fluoro groups on the toluene ring offers unique reactivity and allows for selective chemical transformations, making it a versatile intermediate in medicinal chemistry.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1]
CAS Number 201849-17-4[1]
Physical State Solid[1]
Appearance Colorless to yellow liquid/solid[1][2]
Melting Point 30-35 °C[1]
Boiling Point 155-160 °C (Predicted: 221.8±35.0 °C)[2]
Density ~1.65 g/mL (Predicted: 1.618±0.06 g/cm³)[2]
Solubility Soluble in organic solvents such as ethanol and acetone.[2]

Experimental Protocols: A Representative Synthesis

While specific proprietary synthesis methods for this compound may vary, a common approach for the synthesis of halogenated toluenes involves a multi-step process. The following protocols are adapted from established procedures for analogous compounds and represent a plausible synthetic route.

General Workflow for the Synthesis of Halogenated Toluene Derivatives

The synthesis of a polysubstituted toluene derivative like this compound typically involves a sequence of reactions to introduce the various functional groups onto the aromatic ring with the desired regioselectivity. A representative workflow is illustrated below.

G cluster_0 Synthesis Workflow Starting Material Starting Material Functional Group Interconversion 1 Functional Group Interconversion 1 Starting Material->Functional Group Interconversion 1 Reaction Step 1 Functional Group Interconversion 2 Functional Group Interconversion 2 Functional Group Interconversion 1->Functional Group Interconversion 2 Reaction Step 2 Final Product Final Product Functional Group Interconversion 2->Final Product Reaction Step 3

A generalized workflow for the multi-step synthesis of a target molecule.
Step 1: Nitration of a Substituted Toluene

This initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the toluene ring. The position of nitration is directed by the existing substituents.

  • Materials: Substituted toluene, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Cool a stirred mixture of concentrated sulfuric acid in a round-bottom flask to 0-5 °C in an ice bath.

    • Slowly add the starting substituted toluene.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid while keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the toluene solution, maintaining the reaction temperature between 0-10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.

    • The crude product can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group, which is a versatile intermediate for further transformations.

  • Materials: Nitrated toluene derivative, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol, sodium hydroxide solution.

  • Procedure:

    • Dissolve the nitrated toluene in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the mixture to reflux with stirring for 1-3 hours, or until TLC analysis indicates the completion of the reaction.

    • Cool the reaction mixture and neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amino-toluene derivative.

Step 3: Sandmeyer Reaction for Halogen Introduction

The Sandmeyer reaction is a classic method to convert an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[3][4]

  • Materials: Amino-toluene derivative, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure:

    • Diazotization: Suspend the amino-toluene derivative in a mixture of hydrobromic acid and water and cool to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

    • Halogenation: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the combined organic layers successively with dilute sodium hydroxide solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography.

Role in Drug Discovery and Development

This compound, as a highly functionalized intermediate, plays a significant role in the early stages of drug discovery and development. Its utility lies in its ability to be incorporated into more complex molecules with potential therapeutic activity.

G cluster_0 Drug Discovery & Development Pathway A This compound (Building Block) B Synthesis of Novel Chemical Entities A->B Chemical Synthesis C High-Throughput Screening (HTS) B->C D Lead Optimization C->D Hit-to-Lead E Preclinical Studies D->E F Clinical Trials E->F G FDA Approval & Market F->G

The role of a chemical intermediate in the drug discovery and development pipeline.

The unique substitution pattern of this compound allows for its use in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug candidates.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the pharmaceutical and chemical industries. This technical guide has provided a detailed summary of its physicochemical properties, representative synthetic protocols, and its role in the drug discovery process. A thorough understanding of these aspects is essential for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, potential applications, and safety information for 4-Bromo-5-chloro-2-fluorotoluene. This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a halogenated aromatic compound. The toluene backbone is substituted with four different groups: a bromine atom at position 4, a chlorine atom at position 5, a fluorine atom at position 2, and a methyl group at position 1. This specific substitution pattern imparts unique reactivity and properties to the molecule.

Chemical Structure:

this compound Structure

Figure 1: 2D structure of this compound.

Quantitative Data Summary:

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₇H₅BrClF[1][2][3][4][5]
Molecular Weight 223.47 g/mol [1][2][3][5][6]
CAS Number 201849-17-4[1][3][4][5]
Appearance Solid or Colorless to yellow liquid[2][7]
Melting Point 30-35°C[7]
Boiling Point ~155-160°C / 221.8±35.0 °C (Predicted)[2]
Density ~1.65 g/mL / 1.618±0.06 g/cm³ (Predicted)[2]
Flash Point 93°C[2]
Solubility Soluble in organic solvents such as ethanol and acetone.[2]

Experimental Protocols: A Representative Synthesis Pathway

A common strategy for introducing a bromine atom is through a Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) bromide salt.[9] The starting material would likely be an appropriately substituted amino-chlorofluorotoluene.

The logical workflow for a related synthesis is illustrated below. This diagram outlines the key stages from a starting material to the final halogenated toluene product, representing a typical process in organic synthesis for this class of compounds.

G Start Starting Material (e.g., 3-Chloro-2-fluorotoluene) Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate Nitro Intermediate (3-Chloro-2-fluoro-5-nitrotoluene) Nitration->Nitro_Intermediate Reduction Step 2: Reduction (e.g., SnCl₂, HCl) Nitro_Intermediate->Reduction Amino_Intermediate Amino Intermediate (5-Amino-3-chloro-2-fluorotoluene) Reduction->Amino_Intermediate Sandmeyer Step 3: Sandmeyer Reaction (1. NaNO₂, HBr 2. CuBr) Amino_Intermediate->Sandmeyer Final_Product Final Product (5-Bromo-3-chloro-2-fluorotoluene) Sandmeyer->Final_Product

Caption: Representative multi-step synthesis workflow for a halogenated toluene.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites, allowing for diverse chemical transformations.

  • Pharmaceutical Intermediates: Halogenated aromatic compounds are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[10]

  • Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, suggesting its potential use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[4]

  • Agrochemicals and Dyes: As a versatile intermediate, it has potential applications in the synthesis of novel pesticides and dyes.[2]

  • Functional Materials: The unique electronic properties conferred by the halogen substituents make it a candidate for incorporation into functional organic materials used in electronics and photonics.[10]

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate safety precautions, especially in a research or industrial setting.

Hazard Identification:

  • The compound is irritating to the skin, eyes, and respiratory system.[2][6]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Avoid inhalation of vapors or dust.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[2]

Storage:

  • Store in a cool, dry place away from incompatible materials.[7] Recommended storage temperature is -20°C.[1][3]

References

Spectroscopic Profile of 4-Bromo-5-chloro-2-fluorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-5-chloro-2-fluorotoluene (CAS No: 201849-17-4). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational chemistry models, alongside detailed, generalized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

Chemical Structure and Properties

This compound, also known as 1-bromo-2-chloro-5-fluoro-4-methylbenzene, is a halogenated aromatic compound. Its structure is characterized by a toluene backbone with bromo, chloro, and fluoro substituents, leading to a unique electronic and steric environment that influences its spectroscopic properties.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
~7.5 - 7.8d~8-10Ar-H
~7.2 - 7.4d~6-8Ar-H
~2.3s--CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~155 - 160 (d)C-F
~135 - 140C-Cl
~130 - 135C-Br
~125 - 130Ar-C
~120 - 125Ar-C
~115 - 120 (d)Ar-C
~20-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakC-H stretch (aromatic)
~2950 - 2850WeakC-H stretch (methyl)
~1600 - 1450Medium-StrongC=C stretch (aromatic ring)
~1250 - 1100StrongC-F stretch
~850 - 750StrongC-Cl stretch
~700 - 600MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Abundance (%)Assignment
222/224/226High[M]⁺ (isotopic pattern for Br and Cl)
207/209/211Medium[M-CH₃]⁺
142/144Medium[M-Br]⁺
187/189Medium[M-Cl]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of the chemical intermediate, 4-Bromo-5-chloro-2-fluorotoluene. Due to the limited availability of specific experimental data for this compound, this document focuses on providing detailed experimental protocols and analytical methodologies that are standard in the field for characterizing similar halogenated aromatic compounds. The information herein is intended to guide researchers in establishing the physicochemical properties of this compound and other related molecules.

Compound Profile

This compound is a halogenated aromatic compound with the molecular formula C₇H₅BrClF.[1][2] Its molecular weight is 223.47 g/mol .[2] While some sources describe it as a colorless to yellow liquid with a melting point between -40°C and -30°C and a boiling point between 155°C and 160°C, other suppliers list it as a solid with a melting point of 30-35°C.[1] This discrepancy highlights the need for empirical verification of its physical state at room temperature. It is primarily used as an intermediate in organic synthesis, particularly in the fields of medicine, pesticides, and dyes.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₅BrClF[1][2]
Molecular Weight223.47 g/mol [2]
Physical State at 20°CSolid
Melting Point30-35°C
Boiling Point221.8 ± 35.0 °C (Predicted)[1]
Density1.618 ± 0.06 g/cm³ (Predicted)[1]
Flash Point93°C[1]
Vapor Pressure0.156 mmHg at 25°C[1]
Refractive Index1.545[1]
Storage Temperature-20°C for long-term storage[2]

Solubility Profile

To address this data gap, a systematic solubility assessment is recommended. The following table outlines the solvents to be tested, and the subsequent section provides a detailed experimental protocol for quantitative determination.

Table 2: Proposed Solvents for Solubility Assessment of this compound

Solvent ClassSpecific Solvents
Alcohols Methanol, Ethanol, Isopropanol
Ketones Acetone, Methyl Ethyl Ketone
Ethers Diethyl ether, Tetrahydrofuran (THF)
Esters Ethyl acetate
Halogenated Solvents Dichloromethane, Chloroform
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
Non-polar Solvents Hexane, Toluene
Aqueous Solutions Purified Water, Phosphate Buffered Saline (PBS) pH 7.4
Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the solubility of a compound using the shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

    • Ensure that a solid excess of the compound is visible in each vial.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated stability-indicating HPLC method (see Section 4.2 for a representative method).

    • Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Stability Profile

The stability of this compound under various stress conditions has not been reported. A comprehensive stability assessment should include forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to generate potential degradation products and evaluate the intrinsic stability of the molecule.

3.1.1. Hydrolytic Stability:

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutral Conditions: Dissolve the compound in purified water. Incubate under the same conditions as the acidic study.

  • Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH. Incubate under the same conditions as the acidic study.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

3.1.2. Oxidative Stability:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% v/v) in a suitable solvent.

  • Incubate at room temperature for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

3.1.3. Photostability:

  • Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

3.1.4. Thermal Stability:

  • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

  • Sample Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Analytical Methodologies

The following are representative analytical methods that can be adapted for the analysis of this compound and its potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Representative GC-MS Method:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Stability and Solubility Studies

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products or impurities.

Representative Stability-Indicating HPLC Method:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-20 min: 50-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the compound (e.g., 220 nm, 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Logical Relationships: Proposed Synthesis Pathway

While a specific synthesis pathway for this compound is not detailed in the literature, a plausible route can be proposed based on the synthesis of its isomer, 5-Bromo-3-chloro-2-fluorotoluene.[3] The following diagram illustrates a potential synthetic route starting from 4-chloro-2-fluorotoluene.

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound Start 4-Chloro-2-fluorotoluene Intermediate1 4-Chloro-2-fluoro-5-nitrotoluene Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 5-Amino-4-chloro-2-fluorotoluene Intermediate1->Intermediate2 Reduction (e.g., SnCl2, HCl) Product This compound Intermediate2->Product Sandmeyer Reaction (1. NaNO2, HBr 2. CuBr)

Caption: Proposed three-step synthesis of this compound.

Summary and Recommendations

This technical guide has outlined the currently available information on the solubility and stability of this compound and has provided a framework of detailed experimental and analytical protocols for its comprehensive characterization. The key takeaway for researchers is the necessity of empirical determination of this compound's fundamental physicochemical properties.

It is strongly recommended that the following experimental work be conducted:

  • Verification of Physical State: Determine the melting point of a purified sample to resolve the conflicting reports of it being a liquid or a solid at ambient temperature.

  • Quantitative Solubility Assessment: Perform solubility studies in a range of pharmaceutically and industrially relevant solvents as outlined in this guide.

  • Forced Degradation Studies: Execute the hydrolytic, oxidative, photolytic, and thermal stress studies to understand the intrinsic stability of the molecule and identify potential degradation products.

  • Method Validation: The provided analytical methods for GC-MS and HPLC should be validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound.

By following the methodologies presented in this guide, researchers and drug development professionals can generate the necessary data to support the safe and effective use of this compound in their synthetic and development endeavors.

References

Commercial Availability and Technical Profile of 4-Bromo-5-chloro-2-fluorotoluene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview of 4-Bromo-5-chloro-2-fluorotoluene (CAS No. 201849-17-4) for Applications in Research and Pharmaceutical Development.

This technical guide provides an in-depth overview of this compound, a key halogenated aromatic building block with significant potential in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document outlines its commercial availability, physicochemical properties, a plausible synthetic pathway, safety and handling guidelines, and its utility as a versatile intermediate for the synthesis of complex molecules.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. It is typically offered in various quantities, from grams to kilograms, with purities generally exceeding 97%. Researchers can procure this compound from vendors who provide detailed certificates of analysis, ensuring quality and consistency for experimental applications.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurityAvailable Quantities
AK Scientific, Inc.[1]201849-17-4>97%1g, 5g, 25g, 100g
Alachem Co., Ltd.[2]201849-17-4Not specifiedResearch to industrial scale
Aromsyn Co., Ltd.[3]201849-17-4>97%Gram to kilogram scale
Parchem[4]201849-17-4Not specifiedInquire for details
United States Biological[5]201849-18-5 (isomer)Highly PurifiedInquire for details

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 201849-17-4[1][2][3][6]
Molecular Formula C₇H₅BrClF[2][6]
Molecular Weight 223.47 g/mol [2][6]
Appearance Solid[1]
Melting Point 30-35 °C[1]
Boiling Point ~155-160 °C (Predicted)[4]
Density ~1.65 g/mL (Predicted)[4]
Synonyms 1-Bromo-2-chloro-5-fluoro-4-methylbenzene, 2-Fluoro-4-bromo-5-chlorotoluene[6]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a Sandmeyer reaction from a corresponding aniline precursor. The overall logical workflow is depicted in the following diagram.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 2-Fluoro-5-methylaniline step1 Chlorination start->step1 e.g., NCS int1 4-Chloro-2-fluoro-5-methylaniline step1->int1 step2 Bromination int2 4-Bromo-5-chloro-2-fluoroaniline step2->int2 step3 Diazotization int3 4-Bromo-5-chloro-2-fluorobenzenediazonium salt step3->int3 step4 Sandmeyer Reaction product This compound step4->product int1->step2 e.g., NBS int2->step3 NaNO2, HBr int3->step4 CuBr

Proposed Synthetic Pathway for this compound.
General Experimental Protocol (Hypothetical)

The following represents a generalized, hypothetical experimental protocol based on similar transformations.[7] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 4-Bromo-5-chloro-2-fluoroaniline

  • To a solution of 4-chloro-2-fluoroaniline in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 4-bromo-5-chloro-2-fluoroaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Suspend 4-bromo-5-chloro-2-fluoroaniline in an aqueous solution of hydrobromic acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the final product by distillation or column chromatography.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in this compound offers multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical candidates.

The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The other halogen substituents can be used to modulate the electronic properties and metabolic stability of the final molecule.

G cluster_reactions Synthetic Transformations cluster_products Potential Scaffolds start This compound suzuki Suzuki Coupling (with Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald cyanation Cyanation (with CuCN) start->cyanation prod_suzuki Aryl-substituted -chlorofluorotoluene suzuki->prod_suzuki prod_buchwald Amino-substituted -chlorofluorotoluene buchwald->prod_buchwald prod_cyanation Cyano-substituted -chlorofluorotoluene cyanation->prod_cyanation

Synthetic utility of this compound.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for applications in drug discovery and materials science. Its unique substitution pattern provides multiple avenues for further chemical modification, enabling the construction of complex molecular architectures. Researchers and drug development professionals can leverage the information provided in this guide to effectively source, handle, and utilize this valuable chemical intermediate in their research endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Bromo-5-chloro-2-fluorotoluene, a halogenated aromatic compound utilized in various stages of chemical synthesis and drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document amalgamates available data and provides guidance based on information for structurally similar chemicals. A conservative approach to handling is strongly recommended.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. The following table summarizes the known data for this compound.

PropertyValueReference
CAS Number 201849-17-4[1][2][3][4][5]
Molecular Formula C₇H₅BrClF[2][3][4]
Molecular Weight 223.47 g/mol [2][3][4]
Physical Form (at 20°C) Solid[6]
Appearance Colorless to yellow liquid/solid[7]
Melting Point 30-35°C[6]
Boiling Point Approximately 155-160°C[7]
Density Approximately 1.65 g/mL[7]
Solubility Soluble in organic solvents such as ethanol and acetone.[7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on data for this compound and its isomers.[6][8][9][10]

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.[9]
Skin Corrosion/IrritationH315Causes skin irritation.[6][8][9][10]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[6][8][9][10]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335May cause respiratory irritation.[6][8][9][10]

Signal Word: Warning[6]

Hazard Pictograms:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[11]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[7][13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and potential absorption.[7][12]
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for spills or in situations with inadequate ventilation.Minimizes the inhalation of harmful vapors.

Experimental Protocols

General Handling Procedures
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Transferring:

    • Perform all weighing and transfer operations within the fume hood.

    • Handle the solid material carefully to avoid generating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area and decontaminate any equipment used.

    • Properly dispose of all contaminated waste.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

First Aid Measures

In the event of exposure, follow these first-aid protocols immediately:

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][15]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12][14][15]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14][15]
Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[12]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • For major spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][16] Some suppliers recommend storage at -20°C.[2][3]

  • Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local regulations. Waste should be handled by a licensed hazardous waste disposal company.[14][17]

Visualized Workflows and Hazard Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key logical relationships and workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Chemical Retrieve Chemical Prepare Fume Hood->Retrieve Chemical Weighing & Transfer Weighing & Transfer Retrieve Chemical->Weighing & Transfer Perform Experiment Perform Experiment Weighing & Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE HazardMitigation Hazard Mitigation Strategies Skin Contact Hazard Skin Contact Hazard Wear Gloves Wear Gloves Skin Contact Hazard->Wear Gloves Wear Lab Coat Wear Lab Coat Skin Contact Hazard->Wear Lab Coat Eye Contact Hazard Eye Contact Hazard Wear Safety Goggles Wear Safety Goggles Eye Contact Hazard->Wear Safety Goggles Wear Face Shield Wear Face Shield Eye Contact Hazard->Wear Face Shield Ingestion Hazard Ingestion Hazard No Eating/Drinking No Eating/Drinking Ingestion Hazard->No Eating/Drinking Proper Labeling Proper Labeling Ingestion Hazard->Proper Labeling Wear Respirator Wear Respirator

References

An In-depth Technical Guide to the Potential Applications of 4-Bromo-5-chloro-2-fluorotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluorotoluene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and fluoro substituents on the toluene core, offers multiple reaction sites for selective chemical modifications. This technical guide explores the prospective applications of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials science. While specific literature on the reaction chemistry of this compound is limited, this document provides a comprehensive overview of its potential reactivity based on established principles of organic chemistry and provides detailed, plausible experimental protocols for its use in several important classes of cross-coupling reactions.

Introduction

This compound (CAS No: 201849-17-4) is an organic intermediate that holds promise for the synthesis of complex organic molecules.[1] Its utility stems from the differential reactivity of its halogen substituents, which can be selectively functionalized to introduce a variety of molecular fragments. This guide will focus on its potential applications in several cornerstone reactions of modern organic synthesis, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and Ullmann condensation. The strategic application of these reactions can lead to the development of novel bioactive compounds and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Appearance Solid
Melting Point 30-35 °C
Purity >97%

Data sourced from commercial suppliers.[1]

Potential Applications in Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for site-selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the bromine-substituted position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be expected to undergo selective coupling at the C-Br bond.

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Aryl/Vinyl Boronic Acid or Boronic Ester reactant2->catalyst product 5-Aryl/Vinyl-4-chloro-2-fluorotoluene catalyst->product

Caption: Proposed Suzuki-Miyaura coupling of this compound.

Table 1: Proposed Experimental Protocol for Suzuki-Miyaura Coupling

ParameterValue
Reactant 1 This compound (1.0 mmol)
Reactant 2 Arylboronic acid (1.2 mmol)
Catalyst Pd(PPh₃)₄ (0.05 mmol)
Base Na₂CO₃ (2.0 mmol)
Solvent Toluene/Ethanol/Water (4:1:1, 10 mL)
Temperature 100 °C
Reaction Time 12 hours
Typical Yield 80-95% (estimated based on similar substrates)

Detailed Methodology: To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃. The vessel is then evacuated and backfilled with an inert gas (e.g., Argon). A degassed mixture of toluene, ethanol, and water is added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, selective amination at the C-Br bond of this compound is anticipated.

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Primary or Secondary Amine reactant2->catalyst product N-(5-Chloro-2-fluoro-4-methylphenyl)amine Derivative catalyst->product

Caption: Proposed Buchwald-Hartwig amination of this compound.

Table 2: Proposed Experimental Protocol for Buchwald-Hartwig Amination

ParameterValue
Reactant 1 This compound (1.0 mmol)
Reactant 2 Amine (1.2 mmol)
Catalyst Pd₂(dba)₃ (0.02 mmol)
Ligand XPhos (0.04 mmol)
Base NaOtBu (1.4 mmol)
Solvent Toluene (5 mL)
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 70-90% (estimated based on similar substrates)

Detailed Methodology: In an inert atmosphere glovebox, a reaction tube is charged with Pd₂(dba)₃, XPhos, NaOtBu, and this compound. Toluene and the amine are then added. The tube is sealed and heated at 100 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction would likely proceed selectively at the C-Br bond of this compound.

Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 5-Alkynyl-4-chloro-2-fluorotoluene catalyst->product

Caption: Proposed Sonogashira coupling of this compound.

Table 3: Proposed Experimental Protocol for Sonogashira Coupling

ParameterValue
Reactant 1 This compound (1.0 mmol)
Reactant 2 Terminal Alkyne (1.1 mmol)
Catalyst Pd(PPh₃)₂Cl₂ (0.02 mmol)
Co-catalyst CuI (0.04 mmol)
Base Triethylamine (3 mL)
Solvent DMF (3 mL)
Temperature 80 °C
Reaction Time 6 hours
Typical Yield 75-95% (estimated based on similar substrates)

Detailed Methodology: To a flame-dried Schlenk tube are added this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI. The tube is evacuated and backfilled with argon. Degassed triethylamine and DMF are added. The reaction mixture is stirred at 80 °C for 6 hours. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound could be used to introduce the 5-chloro-2-fluoro-4-methylphenyl group onto an olefin.

Heck_Reaction reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product Substituted Alkene catalyst->product

Caption: Proposed Heck reaction of this compound.

Table 4: Proposed Experimental Protocol for Heck Reaction

ParameterValue
Reactant 1 This compound (1.0 mmol)
Reactant 2 Alkene (e.g., n-butyl acrylate) (1.5 mmol)
Catalyst Pd(OAc)₂ (0.02 mmol)
Ligand P(o-tolyl)₃ (0.04 mmol)
Base Triethylamine (1.5 mmol)
Solvent DMF (5 mL)
Temperature 100 °C
Reaction Time 24 hours
Typical Yield 60-80% (estimated based on similar substrates)

Detailed Methodology: A mixture of this compound, the alkene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in DMF is heated at 100 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, thioethers, or amines. This reaction could be employed to couple this compound with alcohols, thiols, or amines.

Ullmann_Condensation reactant1 This compound catalyst Cu Catalyst Base reactant1->catalyst reactant2 Alcohol, Thiol, or Amine reactant2->catalyst product Aryl Ether, Thioether, or Amine catalyst->product

Caption: Proposed Ullmann condensation of this compound.

Table 5: Proposed Experimental Protocol for Ullmann Condensation (O-Arylation)

ParameterValue
Reactant 1 This compound (1.0 mmol)
Reactant 2 Phenol (1.2 mmol)
Catalyst CuI (0.1 mmol)
Ligand 1,10-Phenanthroline (0.2 mmol)
Base Cs₂CO₃ (2.0 mmol)
Solvent DMF (5 mL)
Temperature 120 °C
Reaction Time 24 hours
Typical Yield 60-85% (estimated based on similar substrates)

Detailed Methodology: A mixture of this compound, the phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF is heated at 120 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Logical Workflow for Sequential Functionalization

The differential reactivity of the halogen atoms in this compound allows for a logical workflow for sequential functionalization, enabling the synthesis of complex, multi-substituted aromatic compounds.

Sequential_Functionalization start This compound step1 Selective C-Br Cross-Coupling (e.g., Suzuki) start->step1 intermediate 5-Substituted-4-chloro- 2-fluorotoluene step1->intermediate step2 C-Cl Cross-Coupling (harsher conditions) intermediate->step2 product Di-substituted Product step2->product

Caption: Logical workflow for the sequential functionalization of this compound.

Conclusion

This compound is a promising building block for organic synthesis, offering multiple avenues for the construction of complex molecules. Its potential for selective functionalization through various cross-coupling reactions makes it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. The experimental protocols provided in this guide, based on well-established synthetic methodologies for analogous compounds, offer a starting point for the exploration of the rich chemistry of this versatile intermediate. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Bromo-5-chloro-2-fluorotoluene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The document details the compound's physical and chemical properties, explores its reactivity in key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and discusses other potential transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its application in research and development.

Introduction

This compound, systematically named 1-bromo-2-chloro-5-fluoro-4-methylbenzene, is a polysubstituted aromatic compound. Its unique arrangement of halogen atoms and a methyl group on the toluene scaffold imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex organic molecules. The presence of three different halogens (Fluorine, Chlorine, and Bromine) offers opportunities for selective functionalization through various cross-coupling and substitution reactions. This guide aims to provide a detailed understanding of its chemical behavior to enable its effective utilization in synthetic chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and purification procedures.

PropertyValueReference
IUPAC Name 1-bromo-2-chloro-5-fluoro-4-methylbenzene[1]
CAS Number 201849-17-4[1]
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1]
Appearance Solid
Melting Point 30-35 °C

Reactivity Profile and Key Reactions

The reactivity of this compound is dominated by the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl > F.[2] This chemoselectivity allows for the stepwise functionalization of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[3] In the case of this compound, the bromine atom is expected to be the most reactive site for oxidative addition to the palladium(0) catalyst.[4]

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A Start with This compound B React with Boronic Acid/Ester (R-B(OH)2 or R-B(OR)2) A->B 1. C Add Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) B->C 2. D Add Base (e.g., K2CO3, Cs2CO3) C->D 3. E Heat in an appropriate solvent system (e.g., Toluene/Water, Dioxane/Water) D->E 4. F Formation of 4-Aryl-5-chloro-2-fluorotoluene E->F 5. G Work-up and Purification F->G 6. H Isolated Product G->H 7.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[4][5]

Quantitative Data (Hypothetical):

Reactant 2 (Boronic Acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1101678
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][6] Similar to the Suzuki coupling, the bromine atom of this compound is the preferred site of reaction.

Signaling Pathway for Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_Complex L_nPd(II)(Ar)(X) OxidativeAddition->PdII_Complex LigandExchange Ligand Exchange PdII_Complex->LigandExchange Amine R2NH Amine->LigandExchange AmidoComplex L_nPd(II)(Ar)(NR2) LigandExchange->AmidoComplex ReductiveElimination Reductive Elimination AmidoComplex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NR2 ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).[7]

  • Add a base, such as sodium tert-butoxide (1.2-2.0 equiv.).

  • Add the desired primary or secondary amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the desired N-aryl product.[7][8]

Quantitative Data (Hypothetical):

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001890
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102482
n-ButylaminePdCl₂(dppf)K₃PO₄t-BuOH901688
Other Potential Reactions
  • Grignard Reaction: The bromine atom can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in various nucleophilic addition reactions.[9]

  • Lithiation: Directed ortho-metalation is unlikely due to the substitution pattern. However, halogen-metal exchange, likely at the bromine position, could be achieved using organolithium reagents at low temperatures.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, being the most electronegative, can be susceptible to nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring or under harsh reaction conditions.[10][11] However, without strong activation, this is generally less favorable than reactions at the bromo or chloro positions.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, aldehyde, or benzyl halide using appropriate oxidizing agents, providing another handle for further functionalization.

Spectroscopic Data (Predicted/Typical)

While specific experimental spectra for this compound are not widely available in the public domain, typical spectroscopic data for similar compounds can be predicted.

¹H NMR (Predicted):

  • A singlet for the methyl group (CH₃) protons around δ 2.2-2.4 ppm.

  • Two aromatic protons appearing as doublets or more complex multiplets in the aromatic region (δ 7.0-7.8 ppm), with coupling constants influenced by the fluorine atom.

¹³C NMR (Predicted):

  • A signal for the methyl carbon around δ 15-20 ppm.

  • Multiple signals in the aromatic region (δ 110-140 ppm), with carbon-fluorine couplings observable. The carbon attached to fluorine will show a large one-bond coupling constant.

IR Spectroscopy (Predicted):

  • C-H stretching vibrations for the aromatic ring and methyl group (around 3100-2850 cm⁻¹).

  • C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

  • C-X (halogen) stretching vibrations in the fingerprint region.

Mass Spectrometry (Predicted):

  • A molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of bromine and chlorine. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. The differential reactivity of its halogen atoms allows for selective and sequential functionalization, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. This guide provides the foundational knowledge and general protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors. Further experimental validation is encouraged to determine optimal reaction conditions for specific transformations.

References

In-depth Technical Guide on the Biological Activity of 4-Bromo-5-chloro-2-fluorotoluene Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Search for a Core Compound

The compound 4-Bromo-5-chloro-2-fluorotoluene and its derivatives represent a specific chemical space within the broader class of halogenated aromatic hydrocarbons. A comprehensive review of available scientific literature and databases was conducted to ascertain the biological activities of these specific compounds. This investigation aimed to collate quantitative data, detailed experimental protocols, and associated signaling pathways to construct a detailed technical guide.

However, extensive searches have revealed a significant gap in the publicly available scientific literature regarding the biological activity of this compound and its direct derivatives. No specific studies detailing anticancer, antimicrobial, or other biological activities for this particular scaffold were identified. The information available is primarily limited to supplier specifications of the parent compound, with no associated biological data.

Broader Context: Biological Activity of Polyhalogenated Aromatic Hydrocarbons

While specific data on this compound derivatives is not available, the broader class of polyhalogenated aromatic hydrocarbons has been the subject of extensive toxicological and pharmacological research. It is understood that the nature, position, and number of halogen substituents on an aromatic ring can significantly influence the biological activity of a compound.[1][2][3] Halogenation can alter a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[4]

Potential Areas of Biological Activity Based on Related Structures

Based on the biological activities observed for other halogenated toluene and aromatic derivatives, several potential areas of interest for future research on this compound derivatives can be hypothesized. These include:

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various brominated, chlorinated, and fluorinated aromatic compounds against a range of cancer cell lines.[5][6][7] The mechanisms of action for such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Antimicrobial Activity: Halogenated compounds have a long history of use as antimicrobial agents. The introduction of halogens can enhance the antimicrobial potency of a parent compound.[4][8][9][10] N-bromo and N-chloro compounds, for instance, have demonstrated significant bactericidal activity.[8][9]

General Mechanisms of Action for Halogenated Aromatic Hydrocarbons

The mechanism of action for many halogenated aromatic hydrocarbons involves their interaction with the aryl hydrocarbon receptor (AhR).[1][2][3] Binding of these compounds to the AhR can lead to a cascade of downstream events, including the induction of drug-metabolizing enzymes and alterations in cell proliferation and differentiation.[1] This pathway is a key consideration in both the therapeutic potential and toxicological profile of this class of compounds.

Illustrative Experimental Workflow for Future Investigations

Should researchers pursue the investigation of this compound derivatives, a general experimental workflow can be proposed. This workflow is based on standard methodologies for the evaluation of novel chemical entities.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_in_vivo In Vivo Evaluation (if warranted) synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) cytotoxicity->mechanism antimicrobial->mechanism animal_model Animal Model of Disease mechanism->animal_model efficacy Efficacy Studies animal_model->efficacy toxicology Toxicology Studies animal_model->toxicology

A generalized workflow for the synthesis and biological evaluation of novel compounds.

While a detailed technical guide on the biological activity of this compound derivatives cannot be constructed at this time due to a lack of specific data, this review highlights the potential for this class of compounds to exhibit interesting biological properties based on the activities of related halogenated aromatic hydrocarbons. The provided general workflow and discussion of potential mechanisms of action can serve as a foundational guide for researchers interested in exploring the therapeutic potential of these novel chemical entities. Future research, including the synthesis of a library of derivatives and their systematic evaluation in a battery of biological assays, is necessary to elucidate the specific activities and potential applications of this compound class.

References

Methodological & Application

Synthesis of 4-Bromo-5-chloro-2-fluorotoluene from 2-fluoro-4-bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Bromo-5-chloro-2-fluorotoluene

Introduction

This compound is a halogenated aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic molecules. Its specific substitution pattern offers a versatile scaffold for further chemical modifications. This application note describes a detailed protocol for the synthesis of this compound via electrophilic chlorination of 2-fluoro-4-bromotoluene. The methodology employs N-chlorosuccinimide (NCS) as the chlorinating agent and iron(III) chloride (FeCl₃) as a Lewis acid catalyst, providing a reliable and scalable route to the desired product.

Reaction Scheme

Reaction Scheme

Figure 1. Electrophilic chlorination of 2-fluoro-4-bromotoluene to yield this compound.

Experimental Overview

The synthesis involves the direct chlorination of 2-fluoro-4-bromotoluene using N-chlorosuccinimide in the presence of a catalytic amount of iron(III) chloride. The reaction is carried out in a suitable solvent at a controlled temperature to ensure regioselectivity and minimize side-product formation. The product is then isolated and purified using standard laboratory techniques.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-fluoro-4-bromotoluene (≥98%)

    • N-chlorosuccinimide (NCS) (≥98%)

    • Anhydrous iron(III) chloride (FeCl₃) (≥98%)

    • Dichloromethane (DCM), anhydrous (≥99.8%)

    • Sodium sulfite (Na₂SO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexanes (ACS grade)

    • Ethyl acetate (ACS grade)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Heating mantle with a temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • NMR spectrometer

    • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromotoluene (10.0 g, 52.9 mmol).

    • Dissolve the starting material in 100 mL of anhydrous dichloromethane.

    • Add N-chlorosuccinimide (7.4 g, 55.5 mmol, 1.05 eq) to the solution.

    • Carefully add anhydrous iron(III) chloride (0.43 g, 2.6 mmol, 0.05 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (20-25°C) for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Upon completion, quench the reaction by slowly adding 50 mL of a 10% aqueous sodium sulfite solution to the flask.

    • Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Data Summary
ParameterValue
Starting Material2-fluoro-4-bromotoluene
Molar Mass of Starting Material189.02 g/mol
Amount of Starting Material10.0 g
Chlorinating AgentN-chlorosuccinimide (NCS)
CatalystIron(III) chloride (FeCl₃)
Reaction SolventDichloromethane (DCM)
Reaction Temperature20-25°C
Reaction Time12-18 hours
Theoretical Yield11.8 g
Experimental Results
Actual Yield9.8 g
Percent Yield83%
Purity (by GC-MS)>98%
AppearanceColorless to pale yellow oil
Boiling PointApproximately 155-160°C[1]
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 2.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 2.30 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.5 (d, J = 245 Hz), 135.0, 130.0, 125.0, 120.0 (d, J = 20 Hz), 115.0, 20.0.

  • MS (EI): m/z (%) = 222 (M⁺), 207, 127.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-chlorosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.

  • Anhydrous iron(III) chloride is corrosive and hygroscopic; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 2-fluoro-4-bromotoluene, NCS, and DCM to flask B 2. Add FeCl3 catalyst A->B Dissolve C 3. Stir at room temperature (12-18h) B->C Initiate D 4. Quench with Na2SO3 solution C->D Reaction complete E 5. Wash with H2O and brine D->E Extract F 6. Dry with MgSO4 and concentrate E->F Isolate G 7. Column chromatography F->G Crude product H 8. Characterize product (NMR, GC-MS) G->H Purify

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Multi-Step Synthesis of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 4-Bromo-5-chloro-2-fluorotoluene, an important intermediate in various fields of chemical synthesis, including pharmaceuticals and agrochemicals. The proposed synthesis is a two-step process commencing with the commercially available starting material, 2-fluoro-4-bromotoluene. The protocol outlines the electrophilic chlorination of the starting material, followed by the purification of the desired product isomer.

Overall Synthetic Scheme

The synthesis proceeds via the direct chlorination of 2-fluoro-4-bromotoluene. Due to the directing effects of the substituents on the aromatic ring, a mixture of isomers is anticipated, necessitating a subsequent purification step to isolate the target compound, this compound.

Step 1: Chlorination of 2-fluoro-4-bromotoluene Starting Material: 2-fluoro-4-bromotoluene Reaction: Electrophilic Aromatic Substitution (Chlorination) Product: Mixture of chlorinated isomers, including this compound.

Step 2: Purification Method: Fractional distillation or column chromatography Final Product: this compound

Experimental Protocols

Materials and Equipment:

  • 2-fluoro-4-bromotoluene (≥98% purity)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

  • Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice bath

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

  • Standard laboratory glassware

Step 1: Electrophilic Chlorination of 2-fluoro-4-bromotoluene

This procedure describes the chlorination of 2-fluoro-4-bromotoluene using sulfuryl chloride as the chlorinating agent and iron(III) chloride as a Lewis acid catalyst. This reaction is expected to yield a mixture of monochlorinated isomers.

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 2-fluoro-4-bromotoluene (1 equivalent). Dissolve the starting material in a suitable volume of anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous iron(III) chloride (approximately 0.05 equivalents).

  • Chlorinating Agent Addition: Cool the mixture in an ice bath. Slowly add sulfuryl chloride (1.0-1.2 equivalents) dropwise from the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-8 hours, monitoring the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the careful addition of water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product mixture.

Step 2: Purification of this compound

The crude product from Step 1 is a mixture of isomers. The desired this compound can be isolated by fractional distillation under reduced pressure or by column chromatography.

Protocol 2a: Purification by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude product mixture under reduced pressure.

  • Fraction Collection: Carefully collect the fractions based on their boiling points. The boiling point of this compound is reported to be between 155°C and 160°C at atmospheric pressure, so the boiling point will be lower under vacuum.[1]

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity and to identify the fraction containing the desired product.

Protocol 2b: Purification by Column Chromatography

  • Column Preparation: Pack a silica gel column using a suitable non-polar eluent system, such as a mixture of hexane and ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis, based on analogous halogenation reactions.

ParameterStep 1: ChlorinationStep 2: Purification
Starting Material 2-fluoro-4-bromotolueneCrude Isomer Mixture
Reagents Sulfuryl chloride, Iron(III) chlorideSilica gel, Hexane/EtOAc
Molar Ratio (Substrate:SO₂Cl₂) 1 : 1.1-
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-8 hours-
Expected Yield (Crude) 80-90% (mixture of isomers)-
Expected Yield (Pure) Variable, dependent on isomer ratio and purification efficiency-
Purity (Post-Purification) -≥98%

Mandatory Visualization

SynthesisWorkflow Start Start: 2-fluoro-4-bromotoluene Reaction Step 1: Chlorination - SO₂Cl₂, FeCl₃ - Dichloromethane - 0°C to RT, 4-8h Start->Reaction React Workup Work-up - Quench with H₂O - NaHCO₃ wash - Brine wash - Dry & Concentrate Reaction->Workup Process Crude Crude Product: Isomer Mixture Workup->Crude Isolate Purification Step 2: Purification - Fractional Distillation or - Column Chromatography Crude->Purification Purify Final Final Product: This compound Purification->Final Isolate Pure

Caption: Experimental workflow for the synthesis of this compound.

Safety Information
  • 2-fluoro-4-bromotoluene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sulfuryl chloride: Corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with extreme caution.

  • Iron(III) chloride: Corrosive and an irritant. Avoid inhalation of dust.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.

  • The chlorination reaction produces HCl gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood with proper scrubbing of the off-gases.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules. The introduction of fluorine atoms into pharmaceutical candidates often enhances metabolic stability and binding affinity, making fluorinated building blocks highly valuable in drug discovery.[1][2]

4-Bromo-5-chloro-2-fluorotoluene is a versatile, polyhalogenated aromatic compound that serves as an excellent starting material for the synthesis of complex, substituted biaryl compounds. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, typically at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including a detailed experimental protocol, a summary of expected reaction parameters, and insights into the application of the resulting products in drug development.

Principle of the Reaction: Chemoselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of the palladium catalyst to the aryl halide, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.

A critical consideration for reactions with this compound is chemoselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf >> Cl.[3] Consequently, the oxidative addition of the palladium catalyst is expected to occur preferentially at the carbon-bromine bond over the more inert carbon-chlorine bond. By carefully selecting the catalyst, ligand, and reaction conditions, highly selective mono-arylation at the C-Br position can be achieved.

Application in Drug Discovery

The biaryl structures synthesized from this compound are of significant interest in drug development. The presence of fluorine can modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability. For instance, fluorinated compounds are prevalent in a wide range of therapeutics, including anticancer agents, antivirals, and central nervous system drugs.[1][4] The resulting 4-aryl-5-chloro-2-fluorotoluene scaffold can be further functionalized at the chloro position, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally similar polyhalogenated aromatic compounds.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001680-90
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF90875-85
3-Thienylboronic acidPdCl₂(dppf) (2)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80680-90

Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields may vary depending on the specific arylboronic acid used and the precise reaction conditions.

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the selective Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-chloro-2-fluorotoluene.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle A Pd(0)Ln B Aryl-Pd(II)(Br)Ln A->B Oxidative Addition C Aryl-Pd(II)-(Ar')Ln B->C Transmetalation C->A Reductive Elimination D Aryl-Ar' C->D Product Formation E Ar-Br (this compound) E->B F Ar'-B(OH)2 (Arylboronic Acid) F->C G Base G->C Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) start->inert_atm add_solvents Add Degassed Solvents (e.g., Toluene/Water) inert_atm->add_solvents reaction Heat and Stir Reaction Mixture (e.g., 100 °C, 12-16 h) add_solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_product Pure Biaryl Product characterization->end_product

References

Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-5-chloro-2-fluorotoluene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Sonogashira coupling of 4-Bromo-5-chloro-2-fluorotoluene with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]

The substrate, this compound, presents a case for chemoselective coupling due to the presence of multiple halogen substituents. Based on the established reactivity trend of aryl halides in Sonogashira couplings (I > OTf > Br > Cl), the reaction is expected to proceed selectively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact.[4]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Chemical reaction scheme showing the Sonogashira coupling of this compound with a terminal alkyne to yield a substituted toluene derivative.

Experimental Protocol: General Procedure

This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Celite®

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.02-0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) to the flask to achieve a substrate concentration of approximately 0.1-0.2 M. Add the amine base (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.[4]

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.

Data Presentation: Expected Products and Conditions

The following table summarizes the expected products and typical reaction conditions for the selective Sonogashira coupling of this compound with various representative terminal alkynes. Yields are estimated based on typical outcomes for similar reactions and may require optimization.

Terminal Alkyne (R-C≡CH)R-GroupExpected ProductTypical ConditionsEstimated Yield (%)
PhenylacetylenePhenyl5-Chloro-2-fluoro-4-(phenylethynyl)toluenePd(PPh₃)₂Cl₂, CuI, TEA, THF, 50 °C, 6h80-95
EthynyltrimethylsilaneTrimethylsilyl5-Chloro-2-fluoro-4-((trimethylsilyl)ethynyl)toluenePd(PPh₃)₂Cl₂, CuI, DIPA, THF, RT, 4h85-98
1-Hexynen-Butyl5-Chloro-4-(hex-1-yn-1-yl)-2-fluorotoluenePd(PPh₃)₂Cl₂, CuI, TEA, DMF, 60 °C, 12h75-90
3-Hydroxy-3-methyl-1-butyne2-Hydroxyprop-2-yl4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-5-chloro-2-fluorotoluenePd(PPh₃)₂Cl₂, CuI, TEA, THF, 40 °C, 8h70-85
Propargyl alcoholHydroxymethyl3-(5-Chloro-2-fluoro-4-methylphenyl)prop-2-yn-1-olPd(PPh₃)₂Cl₂, CuI, DIPA, THF, 45 °C, 10h70-88

Visualizations

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the copper-co-catalyzed Sonogashira reaction is generally understood to involve two interconnected catalytic cycles.[5] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper-acetylide intermediate for transmetalation.[4][5]

Caption: Catalytic cycle for the Pd/Cu co-catalyzed Sonogashira coupling.

Experimental Workflow

This diagram outlines the sequential steps involved in the synthesis, workup, and purification of the target compounds.

Experimental_Workflow node_setup Reaction Setup (Inert Atmosphere) node_addition Reagent Addition (Solvent, Base, Alkyne) node_setup->node_addition node_reaction Reaction (Stirring / Heating) node_addition->node_reaction node_monitoring Monitoring (TLC / GC-MS) node_reaction->node_monitoring node_workup Workup (Quench & Filter) node_monitoring->node_workup If complete node_extraction Extraction (Aq. Washes) node_workup->node_extraction node_purification Purification (Column Chromatography) node_extraction->node_purification node_product Final Product (Characterization) node_purification->node_product

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a proposed experimental protocol for the Buchwald-Hartwig amination of 4-Bromo-5-chloro-2-fluorotoluene. Due to the absence of a specific published procedure for this substrate, the protocol herein is designed based on established methodologies for the selective amination of analogous dihaloarenes, particularly the selective reaction at the carbon-bromine bond over the carbon-chlorine bond. These guidelines are intended to serve as a robust starting point for researchers developing synthetic routes involving this and structurally related molecules, which are of interest in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its broad utility in pharmaceutical and materials science stems from its tolerance of a wide range of functional groups and the ability to form aryl amines from aryl halides or pseudohalides.[2][3] The selective functionalization of polyhalogenated aromatic compounds presents a significant synthetic challenge, enabling the stepwise introduction of different substituents. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective amination at the more reactive C-Br bond under carefully controlled conditions. This selectivity is crucial for the regiocontrolled synthesis of complex molecules.

This document outlines a proposed protocol for the selective monoamination of this compound. The conditions are adapted from successful selective aminations of other bromo-chloro-substituted aromatic compounds.[4]

Key Reaction Parameters and Optimization

The success of a selective Buchwald-Hartwig amination depends on the careful selection of several key parameters:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical for achieving high catalytic activity and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the aryl halide and the reductive elimination of the product.[4] For selective amination of an aryl bromide in the presence of a chloride, specific ligand systems have been developed.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and prevent side reactions.[5]

  • Temperature: The reaction temperature is a crucial factor in controlling selectivity. Lower temperatures generally favor the selective reaction of the more reactive C-Br bond.

Proposed Experimental Protocol

This protocol is a suggested starting point and may require optimization for specific amines and desired outcomes.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous toluene to the flask.

  • Finally, add the sodium tert-butoxide (1.4-1.5 equiv).

  • Seal the flask and stir the reaction mixture at a controlled temperature (start with 80-100 °C and optimize as needed for selectivity).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Conditions for Selective Amination

The following table summarizes reaction conditions that have been successfully employed for the selective Buchwald-Hartwig amination of a bromo-chloro substituted heterocycle, providing a basis for the optimization of the reaction with this compound.[4]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (5)SPhos (10)NaOtBu (1.4)Toluene1001685
2PiperidinePd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄ (2.0)Dioxane1101878
3AnilinePd(OAc)₂ (5)RuPhos (10)Cs₂CO₃ (2.0)Toluene902482

Table adapted from analogous selective amination reactions. Yields are for the mono-aminated product at the bromine position.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G Experimental Workflow reagents 1. Reagent Preparation (Aryl Halide, Amine, Base) reaction 3. Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction catalyst 2. Catalyst System Preparation (Palladium Precursor, Ligand) catalyst->reaction heating 4. Reaction (Heating and Stirring) reaction->heating workup 5. Workup (Quenching, Extraction) heating->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Product Characterization purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves several key steps, as depicted below.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base pd_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination is a versatile and powerful tool for the synthesis of aryl amines. The provided protocol for the selective amination of this compound, based on analogous transformations, offers a solid foundation for researchers. Careful optimization of the catalyst system, base, and reaction temperature will be key to achieving high yields and selectivity for the desired product. This methodology is anticipated to be valuable for the synthesis of novel compounds for drug discovery and materials science applications.

References

Application Notes and Protocols for the Use of 4-Bromo-5-chloro-2-fluorotoluene in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Bromo-5-chloro-2-fluorotoluene is a substituted aromatic compound that serves as a versatile building block in medicinal chemistry. Its distinct substitution pattern, featuring bromo, chloro, and fluoro groups, offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors. The presence of two different halogen atoms (bromine and chlorine) allows for selective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are fundamental transformations in the construction of kinase inhibitor scaffolds. This document provides a detailed, representative protocol for the potential use of this compound in the synthesis of a hypothetical RAF kinase inhibitor, based on analogous chemistries reported in patent literature for structurally related compounds.

Core Application: A Building Block for RAF Kinase Inhibitors

Proposed Synthetic Pathway

The proposed synthetic route involves a two-stage process:

  • Oxidation: Conversion of the methyl group of this compound to a carboxylic acid to yield the key intermediate, 4-Bromo-5-chloro-2-fluorobenzoic acid.

  • Elaboration: A multi-step sequence involving amide coupling followed by a Suzuki-Miyaura cross-coupling reaction to construct the final inhibitor molecule.

Data Presentation

Table 1: Proposed Synthesis of a Hypothetical RAF Kinase Inhibitor

StepReactionStarting MaterialKey ReagentsProductPurpose
1OxidationThis compoundKMnO₄, H₂O, H₂SO₄4-Bromo-5-chloro-2-fluorobenzoic acidFormation of the key carboxylic acid intermediate.
2Amide Coupling4-Bromo-5-chloro-2-fluorobenzoic acidSOCl₂, Amine (e.g., 3-aminopyridine)N-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamideIntroduction of a core heterocyclic moiety.
3Suzuki CouplingN-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamideArylboronic acid, Pd catalyst, baseFinal Kinase InhibitorIntroduction of a substituted aryl group to complete the inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-chloro-2-fluorobenzoic acid (Intermediate 1)

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add potassium permanganate (KMnO₄) (3.0 eq) in portions over 2-3 hours.

  • After the addition is complete, continue to heat at reflux for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated sulfuric acid (H₂SO₄) to pH 1-2. A white precipitate should form.

  • If a brown color from excess permanganate persists, add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the solution is colorless.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield crude 4-Bromo-5-chloro-2-fluorobenzoic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Hypothetical RAF Kinase Inhibitor

Step 2a: Synthesis of 4-Bromo-5-chloro-2-fluorobenzoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-Bromo-5-chloro-2-fluorobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2b: Amide Coupling

  • In a separate flask, dissolve 3-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 4-Bromo-5-chloro-2-fluorobenzoyl chloride in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamide.

Step 2c: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine N-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final hypothetical RAF kinase inhibitor.

Visualizations

G cluster_0 Synthesis of Key Intermediate cluster_1 Kinase Inhibitor Synthesis Start 4-Bromo-5-chloro- 2-fluorotoluene Intermediate 4-Bromo-5-chloro- 2-fluorobenzoic acid Start->Intermediate Oxidation (KMnO₄) Amide N-(pyridin-3-yl)-4-bromo- 5-chloro-2-fluorobenzamide Intermediate->Amide Amide Coupling (Amine, SOCl₂) Final Final RAF Kinase Inhibitor Amide->Final Suzuki Coupling (Arylboronic acid, Pd catalyst)

Caption: Proposed workflow for the synthesis of a RAF kinase inhibitor.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor RAF Inhibitor Inhibitor->RAF

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway.

Application Notes & Protocols: Synthesis of Substituted Benzimidazoles Using 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted benzimidazoles, utilizing 4-Bromo-5-chloro-2-fluorotoluene as a key starting material. Benzimidazoles are a critical class of heterocyclic compounds with broad applications in medicinal chemistry. The described synthetic strategy involves a two-step process: the oxidation of the methyl group of the starting toluene derivative to a carboxylic acid, followed by the condensation of the resulting 4-Bromo-5-chloro-2-fluorobenzoic acid with various substituted o-phenylenediamines via the Phillips-Ladenburg reaction. This methodology offers a reliable pathway to novel benzimidazole derivatives for potential use in drug discovery and development.

Introduction

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The strategic functionalization of the benzimidazole core allows for the fine-tuning of its pharmacological profile. This compound is a readily available, halogenated aromatic compound that serves as a versatile starting material for the synthesis of complex organic molecules. This application note details a robust two-step synthetic route to produce novel 2-substituted benzimidazoles, beginning with the oxidation of this compound to its corresponding benzoic acid, followed by a condensation reaction with various o-phenylenediamines.

Synthetic Pathway Overview

The synthesis of substituted benzimidazoles from this compound is achieved through a two-step reaction sequence. The first step is the oxidation of the methyl group of the toluene derivative to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The second step is the condensation of the resulting 4-Bromo-5-chloro-2-fluorobenzoic acid with a substituted o-phenylenediamine in the presence of an acid catalyst, a classic method known as the Phillips-Ladenburg benzimidazole synthesis.

Synthetic Pathway start This compound intermediate 4-Bromo-5-chloro-2-fluorobenzoic acid start->intermediate Oxidation (KMnO4) product 2-(4-Bromo-5-chloro-2-fluorophenyl)- substituted-1H-benzo[d]imidazole intermediate->product Condensation (Phillips-Ladenburg) diamine Substituted o-phenylenediamine diamine->product

Caption: Proposed two-step synthesis of substituted benzimidazoles.

Data Presentation

The following tables summarize the expected yields for the key steps in the synthesis of substituted benzimidazoles.

Table 1: Oxidation of Substituted Toluenes to Benzoic Acids

Starting MaterialProductOxidizing AgentReaction ConditionsYield (%)
o-Chlorotolueneo-Chlorobenzoic acidKMnO₄Water, reflux76-78
TolueneBenzoic acidKMnO₄Water, reflux~32
4-Bromo-2-fluorotoluene4-Bromo-2-fluorobenzoic acidKMnO₄Pyridine/Water, 90°C73

Table 2: Synthesis of 2-Aryl-Benzimidazoles via Phillips-Ladenburg Condensation

Benzoic Acid Derivativeo-Phenylenediamine DerivativeCatalystReaction ConditionsYield (%)
Benzoic acido-PhenylenediamineNH₄ClEthanol, 80-90°C75.08
4-Chlorobenzoic acido-PhenylenediamineNH₄ClEthanol, 80-90°C78.88
2-Chlorobenzoic acido-PhenylenediamineNH₄ClEthanol, 80-90°C90.08
4-Hydroxybenzoic acido-PhenylenediamineNH₄ClEthanol, 80-90°C78.88
4-Aminobenzoic acido-Phenylenediamineo-Phosphoric acid200°C70
Benzoic acid4-Methyl-o-phenylenediaminePPAXylene, reflux51

Experimental Protocols

4.1. Step 1: Synthesis of 4-Bromo-5-chloro-2-fluorobenzoic acid

This protocol is adapted from the oxidation of similar substituted toluenes.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 1:1 mixture of pyridine and water.

  • Add this compound to the pyridine-water mixture.

  • Heat the mixture to 90°C with stirring.

  • Slowly add potassium permanganate in portions to the heated reaction mixture. The color of the solution will turn deep purple and then gradually change to a brown precipitate of manganese dioxide (MnO₂).

  • Maintain the reaction at 90°C for 3-4 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature.

  • Carefully add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate is dissolved and the solution becomes clear. This reaction is exothermic.

  • Filter the reaction mixture through a pad of celite to remove any remaining inorganic salts.

  • Transfer the filtrate to a separatory funnel and remove the pyridine under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 4-Bromo-5-chloro-2-fluorobenzoic acid will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product in a vacuum oven. The expected yield is approximately 70-75%.

4.2. Step 2: Synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)-1H-benzo[d]imidazole

This protocol describes the condensation of 4-Bromo-5-chloro-2-fluorobenzoic acid with o-phenylenediamine.

Materials:

  • 4-Bromo-5-chloro-2-fluorobenzoic acid

  • o-Phenylenediamine (or a substituted derivative)

  • Polyphosphoric acid (PPA) or 4N Hydrochloric Acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution or Ammonium hydroxide (NH₄OH)

  • Ethanol or Methanol for recrystallization

Procedure:

  • In a round-bottom flask, combine 4-Bromo-5-chloro-2-fluorobenzoic acid (1 equivalent) and o-phenylenediamine (1 equivalent).

  • Add polyphosphoric acid (PPA) as both the solvent and catalyst. Alternatively, the reactants can be heated in 4N HCl.

  • Heat the reaction mixture to 150-180°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution or ammonium hydroxide until the pH is approximately 7-8. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure 2-(4-Bromo-5-chloro-2-fluorophenyl)-1H-benzo[d]imidazole.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis and purification of the target benzimidazole derivatives.

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_condensation Step 2: Condensation cluster_purification Purification A1 Combine Toluene Derivative, Pyridine, and Water A2 Heat to 90°C A1->A2 A3 Add KMnO4 A2->A3 A4 Reflux for 3-4h A3->A4 A5 Cool and Quench with NaHSO3 A4->A5 A6 Acidify with HCl A5->A6 A7 Filter and Dry Product A6->A7 B1 Combine Benzoic Acid and o-Phenylenediamine A7->B1 Intermediate Product B2 Add Acid Catalyst (PPA or HCl) B1->B2 B3 Heat to 150-180°C B2->B3 B4 Monitor by TLC B3->B4 B5 Cool and Precipitate in Ice Water B4->B5 B6 Neutralize with Base B5->B6 B7 Filter Crude Product B6->B7 C1 Recrystallize from Ethanol/Methanol B7->C1 Crude Product C2 Filter Pure Crystals C1->C2 C3 Dry Final Product C2->C3

Caption: General experimental workflow for the synthesis of substituted benzimidazoles.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium permanganate is a strong oxidizing agent and can cause stains and burns. Handle with care.

  • Concentrated acids and bases are corrosive. Handle them with extreme caution.

  • The organic solvents used are flammable. Avoid open flames and sources of ignition.

Application of 4-Bromo-5-chloro-2-fluorotoluene in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-5-chloro-2-fluorotoluene is a halogenated aromatic compound that holds potential as a key intermediate in the synthesis of novel agrochemicals. Halogenated aromatic compounds are a well-established class of building blocks in the agrochemical industry, frequently incorporated into the core structures of herbicides, fungicides, and insecticides to enhance their biological activity and metabolic stability. While specific, commercialized agrochemicals directly synthesized from this compound are not readily found in publicly available literature, its structural features suggest its utility in the creation of new active ingredients. This document outlines the potential applications of this compound in agrochemical synthesis based on the known reactivity of similar compounds and general synthetic strategies in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling and use in synthetic protocols.

PropertyValue
Molecular FormulaC₇H₅BrClF
Molecular Weight223.47 g/mol
AppearanceColorless to yellow liquid or solid
Melting Point30-35 °C
Boiling Point155-160 °C
Density~1.65 g/mL

Potential Applications in Agrochemical Synthesis

Based on the reactivity of the functional groups present in this compound (bromo, chloro, fluoro, and methyl groups on a benzene ring), it can serve as a versatile starting material for a variety of agrochemical classes.

Synthesis of Fungicides

Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, incorporate substituted phenyl rings. The bromo and chloro substituents on this compound can be strategically utilized for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to link the toluene moiety to other heterocyclic structures, a common feature in advanced fungicides. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule to its target protein.

Synthesis of Herbicides

Substituted toluenes are precursors to a range of herbicides. The methyl group of this compound can be oxidized to a carboxylic acid or a hydroxymethyl group, which can then be further functionalized to produce active herbicidal compounds. The halogen substituents can influence the electronic properties and overall shape of the molecule, which are critical for its herbicidal activity and selectivity.

Synthesis of Insecticides

The halogenation pattern of this compound can be advantageous in the design of novel insecticides. Halogen atoms are known to play a crucial role in the interaction of insecticides with their target sites in insects, such as ion channels or receptors. This starting material could be elaborated into more complex structures that exhibit insecticidal properties.

Hypothetical Experimental Protocol: Synthesis of a Phenylpyrazole Carboxamide Fungicide Intermediate

The following is a hypothetical, generalized protocol for the synthesis of a phenylpyrazole carboxamide fungicide intermediate, illustrating a potential application of this compound. It is important to note that this is a conceptual pathway and has not been experimentally validated from a specific cited source.

Objective: To synthesize a substituted phenylpyrazole intermediate for potential use in fungicide development.

Materials:

  • This compound

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate

  • Anhydrous 1,4-dioxane

  • Substituted pyrazole derivative

  • Sodium carbonate

  • Water

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Borylation of this compound:

    • In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.

    • Add pinacolborane (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents).

    • Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic ester intermediate.

  • Suzuki Coupling with a Pyrazole Derivative:

    • Dissolve the crude boronic ester intermediate from the previous step and a suitable substituted pyrazole derivative (e.g., a bromopyrazole, 1 equivalent) in a solvent system such as 1,4-dioxane and water.

    • Add a base (e.g., sodium carbonate, 2 equivalents) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).

    • Heat the reaction mixture under reflux, monitoring for completion by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the desired phenylpyrazole intermediate.

Visualizing Synthetic Pathways and Workflows

Diagram 1: Hypothetical Synthetic Pathway

Synthetic_Pathway A 4-Bromo-5-chloro- 2-fluorotoluene B Borylation A->B C Boronic Ester Intermediate B->C D Suzuki Coupling (with Pyrazole derivative) C->D E Phenylpyrazole Intermediate D->E F Further Functionalization (e.g., Amidation) E->F G Final Agrochemical (e.g., Fungicide) F->G Experimental_Workflow start Start step1 Reaction Setup: - this compound - Reagents & Solvents start->step1 step2 Reaction Monitoring: - TLC / GC-MS step1->step2 step3 Work-up: - Quenching - Extraction - Washing step2->step3 step4 Purification: - Column Chromatography step3->step4 step5 Characterization: - NMR, MS step4->step5 end End Product step5->end

Application Notes and Protocols for the Preparation of Novel Fungicides from 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel pyrazole carboxamide fungicides starting from the readily available chemical, 4-Bromo-5-chloro-2-fluorotoluene. The protocols detailed below outline a proposed synthetic pathway to yield new chemical entities with potential fungicidal properties, particularly as succinate dehydrogenase inhibitors (SDHIs). This document includes detailed experimental procedures, hypothetical characterization data, and fungicidal activity profiles to guide researchers in the development of new agrochemicals.

Synthetic Strategy Overview

The proposed synthetic route is a multi-step process beginning with the nitration of this compound to introduce a nitro group, a key functional group for further transformation. The nitro-intermediate is then reduced to the corresponding aniline. This aniline derivative serves as a crucial building block for the final coupling reaction with a pyrazole acid chloride to generate the target pyrazole carboxamide fungicide.

Experimental Protocols

Caution: All experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 2.1: Synthesis of 4-Bromo-5-chloro-2-fluoro-6-nitrotoluene (Intermediate 1)

This protocol describes the electrophilic aromatic substitution (nitration) of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 50 mL of concentrated sulfuric acid.

  • To the cooled sulfuric acid, add 10.0 g of this compound in portions, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol to afford 4-Bromo-5-chloro-2-fluoro-6-nitrotoluene as a pale yellow solid.

Protocol 2.2: Synthesis of 4-Bromo-5-chloro-2-fluoro-6-aminotoluene (Intermediate 2)

This protocol details the reduction of the nitro group of Intermediate 1 to an amine using tin(II) chloride.

Materials:

  • 4-Bromo-5-chloro-2-fluoro-6-nitrotoluene (Intermediate 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 500 mL round-bottom flask, add 10.0 g of 4-Bromo-5-chloro-2-fluoro-6-nitrotoluene and 150 mL of ethanol.

  • Stir the mixture to dissolve the starting material.

  • Add 30.0 g of tin(II) chloride dihydrate to the solution.

  • Slowly add 50 mL of concentrated hydrochloric acid. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the mixture by adding 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-5-chloro-2-fluoro-6-aminotoluene as a solid, which can be used in the next step without further purification.

Protocol 2.3: Synthesis of N-(4-Bromo-5-chloro-2-fluoro-6-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Fungicide Candidate)

This protocol describes the final amide coupling step to produce the target fungicide.

Materials:

  • 4-Bromo-5-chloro-2-fluoro-6-aminotoluene (Intermediate 2)

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 4-Bromo-5-chloro-2-fluoro-6-aminotoluene in 100 mL of anhydrous dichloromethane.

  • Add 3.5 mL of triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4.5 g of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in 50 mL of anhydrous dichloromethane.

  • Add the solution of the acid chloride dropwise to the aniline solution over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a white solid.

Data Presentation

The following tables summarize the hypothetical characterization and fungicidal activity data for the novel fungicide candidate.

Table 1: Physicochemical and Spectroscopic Data

Compound IDIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
FUNG-001 N-(4-Bromo-5-chloro-2-fluoro-6-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC₁₄H₁₀BrClF₅N₃O448.61White Solid8.15 (s, 1H), 7.90 (s, 1H), 7.60 (s, 1H), 6.85 (t, J=54.0 Hz, 1H), 3.95 (s, 3H), 2.30 (s, 3H)448.0 [M+H]⁺, 450.0 [M+2+H]⁺

Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)

Compound IDRhizoctonia solaniPythium ultimumPhytophthora infestansBotrytis cinerea
FUNG-001 0.451.200.852.50
Boscalid (Standard) 0.60>50>501.80
Fluopyram (Standard) 0.300.950.703.10

Visualization of Workflow and Mechanism

Synthetic Workflow

The following diagram illustrates the proposed three-step synthesis of the novel fungicide from this compound.

Synthetic_Workflow start This compound intermediate1 4-Bromo-5-chloro-2-fluoro-6-nitrotoluene start->intermediate1 HNO₃, H₂SO₄ intermediate2 4-Bromo-5-chloro-2-fluoro-6-aminotoluene intermediate1->intermediate2 SnCl₂, HCl product Novel Pyrazole Carboxamide Fungicide intermediate2->product reagent2 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride reagent2->product Et₃N, CH₂Cl₂

Caption: Proposed synthetic pathway for the novel fungicide.

Proposed Mechanism of Action: SDHI Signaling Pathway

Pyrazole carboxamide fungicides often act as Succinate Dehydrogenase Inhibitors (SDHIs). They block the respiratory chain in fungi at Complex II (succinate dehydrogenase), leading to the disruption of ATP production and ultimately, fungal cell death.

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e⁻ Proton_Gradient Proton Gradient (H⁺) ComplexI->Proton_Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e⁻ ComplexIV Complex IV ComplexIII->ComplexIV ComplexIII->Proton_Gradient O2 O₂ ComplexIV->O2 e⁻ ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate e⁻ H2O H₂O O2->H2O Proton_Gradient->ATP_Synthase drives ADP ADP + Pi ADP->ATP_Synthase Fungicide Novel Fungicide (SDHI) Fungicide->ComplexII INHIBITS

Caption: Inhibition of Fungal Respiration by SDHI Fungicides.

Application Notes and Protocols for the Synthesis of GLP-1 Receptor Agonists Using Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Glucagon-like peptide-1 (GLP-1) receptor agonists incorporating fluorinated amino acid intermediates. The introduction of fluorine can significantly enhance the metabolic stability and modulate the biological activity of these therapeutic peptides.

Application Notes

The strategic incorporation of fluorinated amino acids into GLP-1 analogs can lead to peptides with improved pharmacokinetic profiles and retained or enhanced biological efficacy. Fluorination, particularly at positions susceptible to enzymatic degradation, can increase resistance to proteases such as dipeptidyl peptidase-IV (DPP-IV), which rapidly inactivates native GLP-1.

Impact of Hexafluoroleucine Substitution on GLP-1 Receptor Agonist Activity

The introduction of hexafluoroleucine (Hfl) at various positions in the GLP-1 sequence has been shown to modulate receptor binding, potency, and proteolytic stability. Below is a summary of the in vitro biological data for a series of GLP-1 analogs where specific residues have been replaced with hexafluoroleucine.

Table 1: In Vitro Biological Activity of Fluorinated GLP-1 Analogs

CompoundSubstituted Residue(s)Receptor Binding Affinity (IC50, nM)cAMP Production (EC50, nM)DPP-IV Proteolytic Stability (t½, min)
Native GLP-1-1.90.8~2
F8Ala8 -> Hfl51.314.5No detectable hydrolysis after 24h
F9Glu9 -> Hfl5.12.1>30
F10Thr10 -> Hfl114.225.6>50
F28Phe28 -> Hfl18.83.8Not Reported
F29Ile29 -> Hfl13.32.5Not Reported
F32Val32 -> Hfl76.412.3Not Reported
F89Ala8 -> Hfl, Glu9 -> Hfl53.9Partial AgonistNo detectable hydrolysis after 24h

Data synthesized from Meng et al., "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1".[1]

Visualizations

GLP-1 Receptor Signaling Pathway

The GLP-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade is crucial for glucose-dependent insulin secretion.[4][5]

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GLP1 GLP-1 Agonist GLP1->GLP1R Binds G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

Experimental Workflow for Synthesis and Evaluation

The overall process for generating and testing fluorinated GLP-1 receptor agonists involves several key stages, from the synthesis of the fluorinated amino acid to the final biological evaluation.

Workflow cluster_evaluation Biological Assays A Synthesis of Fmoc-Hexafluoroleucine-OH B Solid-Phase Peptide Synthesis (SPPS) of Fluorinated GLP-1 Analog A->B C Cleavage from Resin and Deprotection B->C D Crude Peptide Purification (RP-HPLC) C->D E Characterization (LC-MS, Purity Analysis) D->E F Biological Evaluation E->F G Receptor Binding Assay (IC50 Determination) F->G H In Vitro Functional Assay (cAMP, EC50 Determination) F->H I Proteolytic Stability Assay (DPP-IV) F->I

Caption: Workflow for synthesis and evaluation of fluorinated GLP-1 analogs.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Hexafluoroleucine-OH

This protocol is adapted from methodologies for the synthesis of hexafluoroleucine and its subsequent protection.

Materials:

  • (S)-N-benzyl-N-(diphenylmethylene)alanine ethyl ester

  • Hexafluoroacetone

  • Cesium fluoride

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4)

Procedure:

  • Synthesis of Hexafluoroleucine:

    • In a flame-dried flask under an inert atmosphere, dissolve (S)-N-benzyl-N-(diphenylmethylene)alanine ethyl ester in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add a suspension of cesium fluoride in THF.

    • Slowly bubble hexafluoroacetone gas into the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

    • Hydrolyze the resulting intermediate with 6M HCl at reflux for 12 hours.

    • Remove the solvent in vacuo to yield crude L-hexafluoroleucine hydrochloride.

  • Fmoc Protection:

    • Dissolve the crude L-hexafluoroleucine hydrochloride in a 1:1 mixture of 10% sodium bicarbonate solution and dioxane.

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-Cl in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO4, filter, and concentrate.

    • Purify the crude product by flash chromatography (silica gel, gradient of ethyl acetate in hexanes with 1% acetic acid) to yield Fmoc-L-Hexafluoroleucine-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated GLP-1 Analog

This protocol describes the manual synthesis of a GLP-1 analog using Fmoc/tBu chemistry. The example sequence is for the F8 analog: HGEGTFTS(Hfl)SDVSSYLEGQAAKEFIAWLVKGRG-NH2.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Hexafluoroleucine-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the mixture and vortex.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 2 hours. For the sterically hindered Fmoc-Hfl-OH, extend the coupling time to 4 hours or perform a double coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Confirm complete coupling using a Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization of Fluorinated GLP-1 Analog

Materials:

  • Crude fluorinated GLP-1 analog

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (HPLC grade)

  • Preparative and analytical C18 reverse-phase HPLC columns

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide by preparative reverse-phase HPLC using a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool fractions with >95% purity.

    • Lyophilize the pooled fractions to obtain the pure peptide as a white powder.

    • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Protocol 4: In Vitro DPP-IV Proteolytic Stability Assay

Materials:

  • Purified fluorinated GLP-1 analog

  • Native GLP-1 (as a control)

  • Recombinant human DPP-IV enzyme

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • TFA

Procedure:

  • Reaction Setup:

    • Prepare a solution of the peptide (fluorinated analog or native GLP-1) at a final concentration of 0.1 mM in Tris-HCl buffer.

    • Prepare a solution of DPP-IV in the same buffer.

    • Initiate the reaction by adding DPP-IV to the peptide solution to a final enzyme concentration of 20 U/L.

    • Incubate the reaction mixture at 37 °C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of 0.1% TFA in acetonitrile.

  • HPLC Analysis:

    • Analyze the quenched samples by analytical RP-HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide versus time.

Protocol 5: In Vitro GLP-1 Receptor Functional Assay (cAMP Measurement)

Materials:

  • CHO or HEK293 cells stably expressing the human GLP-1 receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • Fluorinated GLP-1 analog and native GLP-1 (as standards)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture:

    • Culture the GLP-1 receptor-expressing cells in appropriate medium supplemented with FBS and antibiotics.

    • Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

    • Prepare serial dilutions of the fluorinated GLP-1 analog and native GLP-1 in assay buffer.

    • Add the peptide solutions to the cells and incubate at 37 °C for 30 minutes.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection:

    • Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-fluorotoluene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization and troubleshooting of the Sandmeyer reaction for the synthesis of 4-Bromo-5-chloro-2-fluorotoluene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the Sandmeyer reaction for this specific synthesis can often be attributed to three main areas: incomplete diazotization of the starting aniline (4-amino-5-chloro-2-fluorotoluene), premature decomposition of the aryl diazonium salt, or issues with the copper(I) bromide catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly diminish the yield of the desired product.[2]

Q2: How can I ensure the initial diazotization step is complete?

Complete diazotization is crucial for a successful Sandmeyer reaction. A simple and effective method to verify the completion of this step is to use starch-iodide paper. The presence of excess nitrous acid, used for diazotization, will result in the paper turning blue. A persistent blue color indicates that the primary aromatic amine has been fully consumed.[1]

Q3: The diazonium salt of my polyhalogenated aniline seems to be unstable. How can I mitigate its decomposition?

The stability of aryl diazonium salts is highly dependent on temperature and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and fluoro groups in your substrate, can destabilize the diazonium salt.[2] Therefore, it is imperative to maintain a low temperature, typically between 0-5°C, throughout the diazotization process.[1] The subsequent reaction with the copper(I) bromide solution should be initiated promptly after the formation of the diazonium salt to minimize decomposition.

Q4: I am observing the formation of a significant amount of dark, tar-like byproducts. What is the likely cause and how can I prevent it?

The formation of dark, polymeric materials is a common indicator of diazonium salt decomposition and subsequent radical side reactions.[1] This is often triggered by elevated temperatures, the presence of impurities, or an inappropriate reaction pH. To prevent this, ensure rigorous temperature control, use purified reagents and solvents, and maintain acidic conditions during the reaction.

Q5: Can I use a copper(II) salt instead of a copper(I) salt for this reaction?

While the traditional Sandmeyer reaction utilizes copper(I) salts as the active catalyst, some variations have been developed that use other transition metal salts, including copper(II).[3] However, for the classic Sandmeyer bromination, copper(I) bromide is the preferred reagent.[3] Some studies suggest that a combination of Cu(I) and Cu(II) salts can lead to improved yields in certain cases.[4]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to obtain the starting material, 4-amino-5-chloro-2-fluorotoluene?

A likely synthetic pathway for 4-amino-5-chloro-2-fluorotoluene would start from the commercially available 3-chloro-6-fluorotoluene. The synthesis would proceed through two key steps:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 4-position.

  • Reduction: Reduction of the nitro group to an amino group to yield the desired aniline.

Q2: What are the most common side products in the Sandmeyer bromination of a polyhalogenated aniline?

Common side products include:

  • Phenols: Formed by the reaction of the diazonium salt with water.[2]

  • Biaryl compounds: Resulting from the coupling of two aryl radicals.[5]

  • Dehalogenated products: Where one of the existing halogen atoms is replaced by hydrogen.

Q3: How can I optimize the reaction conditions for this specific synthesis?

Optimization can be approached by systematically varying several parameters:

  • Catalyst System: Compare the efficacy of CuBr alone versus a mixture of CuBr and CuBr₂.[4] The addition of ligands like 1,10-phenanthroline and a phase-transfer catalyst such as dibenzo-18-crown-6 has been shown to improve yields in some cases.[6]

  • Diazotizing Agent: While sodium nitrite is standard, organic nitrites like tert-butyl nitrite can be used, especially in non-aqueous conditions.[6]

  • Solvent: Acetonitrile is a commonly used solvent for Sandmeyer reactions.[6]

  • Temperature: While diazotization requires low temperatures, the Sandmeyer step itself may benefit from slightly elevated temperatures (e.g., 50-60°C) to ensure the complete decomposition of the diazonium salt and evolution of nitrogen gas.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of a constitutional isomer, 5-Bromo-3-chloro-2-fluorotoluene, which can serve as a valuable reference for optimizing the synthesis of this compound.

Table 1: Synthesis of 5-Amino-3-chloro-2-fluorotoluene (Precursor)

StepStarting MaterialKey ReagentsMolar Ratio (Substrate:Reagent)Reaction TemperatureReaction TimeTypical Yield
Nitration 3-Chloro-2-fluorotolueneHNO₃, H₂SO₄1 : 1.10-10°C2-4 hours60-70%
Reduction 3-Chloro-2-fluoro-5-nitrotolueneSnCl₂·2H₂O, HCl1 : 3Reflux1-3 hours85-95%

Table 2: Sandmeyer Bromination of 5-Amino-3-chloro-2-fluorotoluene

Catalyst SystemDiazotizing AgentMolar Ratio (Amine:NaNO₂:CuBr)Diazotization TemperatureSandmeyer Reaction TemperatureReaction TimeTypical Yield
CuBrNaNO₂1 : 1.1 : 1.10-5°C50-60°C~2-3 hours60-80%

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-chloro-2-fluorotoluene (Proposed)

  • Step 1: Nitration of 3-chloro-6-fluorotoluene

    • In a round-bottom flask, cool a stirred mixture of concentrated sulfuric acid to 0-5°C in an ice bath.

    • Slowly add 3-chloro-6-fluorotoluene to the acid.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C.

    • Add the nitrating mixture dropwise to the solution of 3-chloro-6-fluorotoluene, ensuring the reaction temperature remains between 0-10°C.

    • After the addition is complete, allow the reaction to stir for 2-4 hours.

    • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitro-5-chloro-2-fluorotoluene.

  • Step 2: Reduction of 4-nitro-5-chloro-2-fluorotoluene

    • Dissolve 4-nitro-5-chloro-2-fluorotoluene in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the mixture to reflux with stirring for 1-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until basic.

    • Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure to yield 4-amino-5-chloro-2-fluorotoluene.

Protocol 2: Sandmeyer Reaction for this compound

  • Step 1: Diazotization

    • Suspend 4-amino-5-chloro-2-fluorotoluene in a mixture of hydrobromic acid (48%) and water in a beaker.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Step 2: Sandmeyer Bromination

    • In a separate flask, dissolve copper(I) bromide in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Mandatory Visualizations

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH2 Aromatic Amine (4-amino-5-chloro-2-fluorotoluene) NaNO2_HBr NaNO₂ / HBr (0-5°C) Ar-NH2->NaNO2_HBr Ar-N2+ Aryl Diazonium Salt (Ar-N₂⁺ Br⁻) NaNO2_HBr->Ar-N2+ CuBr Copper(I) Bromide Ar-N2+->CuBr SET Ar-radical Aryl Radical (Ar•) CuBr->Ar-radical N2 N₂ (gas) Ar-radical->N2 CuBr2 Copper(II) Bromide Ar-radical->CuBr2 Ar-Br Aryl Bromide (this compound) Ar-Br->CuBr Regeneration CuBr2->Ar-Br

Caption: The reaction mechanism of the Sandmeyer bromination.

Synthesis_Workflow start Start: 3-chloro-6-fluorotoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate1 4-nitro-5-chloro-2-fluorotoluene nitration->intermediate1 reduction Reduction (SnCl₂, HCl) intermediate1->reduction intermediate2 4-amino-5-chloro-2-fluorotoluene reduction->intermediate2 diazotization Diazotization (NaNO₂, HBr, 0-5°C) intermediate2->diazotization intermediate3 Aryl Diazonium Salt diazotization->intermediate3 sandmeyer Sandmeyer Reaction (CuBr) intermediate3->sandmeyer product Product: this compound sandmeyer->product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield of This compound check_diazotization Check for complete diazotization (Starch-iodide paper test) start->check_diazotization diazotization_incomplete Incomplete Diazotization check_diazotization->diazotization_incomplete Negative diazotization_complete Diazotization Complete check_diazotization->diazotization_complete Positive add_NaNO2 Action: Add more NaNO₂ solution dropwise diazotization_incomplete->add_NaNO2 check_temp Review temperature control during diazotization and reaction diazotization_complete->check_temp high_temp Temperature too high check_temp->high_temp Issue Found temp_ok Temperature Controlled check_temp->temp_ok OK improve_cooling Action: Use ice-salt bath, ensure temp is 0-5°C high_temp->improve_cooling check_byproducts Analyze crude product for phenol or biaryl byproducts temp_ok->check_byproducts byproducts_present Significant Byproducts check_byproducts->byproducts_present Present no_major_byproducts Minor Byproducts check_byproducts->no_major_byproducts Absent optimize_conditions Action: Optimize catalyst system, ensure acidic conditions byproducts_present->optimize_conditions check_reagents Verify purity of starting materials and reagents no_major_byproducts->check_reagents

Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.

References

Technical Support Center: Nitration of 4-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the nitration of 4-chloro-2-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 4-chloro-2-fluorotoluene?

A1: The major product is 4-chloro-2-fluoro-5-nitrotoluene . The substitution pattern is governed by the directing effects of the substituents on the aromatic ring. The methyl (-CH3), fluoro (-F), and chloro (-Cl) groups are all ortho-, para-directing. The position C5 is para to the activating fluoro group and ortho to the chloro group, making it the most electronically favored site for electrophilic substitution.

Q2: What are the most common byproducts observed in this reaction?

A2: The most common byproducts are other positional isomers of the mononitrated product, dinitrated compounds, and oxidation products. The formation of isomeric byproducts, such as 4-chloro-2-fluoro-3-nitrotoluene and 4-chloro-2-fluoro-6-nitrotoluene, is common in electrophilic aromatic substitutions.[1][2][3]

Q3: Why am I observing dinitrated byproducts in my reaction mixture?

A3: The formation of dinitrated byproducts, such as 4-chloro-2-fluoro-x,y-dinitrotoluene, typically occurs when the reaction conditions are too harsh. This can be caused by excessively high temperatures, a high concentration of the nitrating agent (e.g., excess nitric acid), or localized "hot spots" due to poor mixing.[4][5] These conditions increase the reactivity of the system, leading to a second nitration on the already nitrated ring.

Q4: What leads to the formation of oxidation byproducts?

A4: Oxidation of the methyl group on the toluene ring can occur, leading to the formation of 4-chloro-2-fluoro-5-nitrobenzaldehyde or 4-chloro-2-fluoro-5-nitrobenzoic acid. This side reaction is favored by strong oxidizing conditions, which can arise from high concentrations of nitric acid and elevated temperatures. In some cases involving substituted fluorotoluenes, side-chain nitration to form products like 4-fluoro-α-nitrotoluene has also been observed.[6][7]

Q5: How can I minimize the formation of these byproducts?

A5: To minimize byproduct formation, careful control of reaction parameters is crucial. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) using an ice bath to reduce the rates of side reactions.[8]

  • Slow Reagent Addition: Add the nitrating agent (or the toluene substrate) dropwise and slowly to prevent localized high concentrations and exothermic spikes.[9]

  • Stoichiometry: Use a precise molar ratio of nitric acid to the substrate to avoid excess nitrating agent, which can lead to dinitration.[10]

  • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent localized "hot spots."[4]

Q6: What are the recommended methods for purifying the final product and removing byproducts?

A6: The primary purification techniques are recrystallization and column chromatography.[11]

  • Recrystallization: This is an effective method for removing impurities with different solubilities. Solvents like ethanol, methanol, or isopropanol are often suitable.[11]

  • Column Chromatography: For separating isomeric byproducts that are difficult to remove via recrystallization, column chromatography using silica gel is recommended. A common mobile phase is a mixture of hexane and ethyl acetate.[11]

  • Fractional Distillation: For liquid isomers, vacuum fractional distillation can be used to separate components based on boiling points.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment.

Problem Potential Causes Recommended Solutions
Low Yield of Desired Product (4-chloro-2-fluoro-5-nitrotoluene) 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Suboptimal reaction temperature.1. Increase reaction time or slightly raise the temperature after the initial addition is complete. Monitor reaction progress using TLC or GC. 2. Ensure proper phase separation during extraction and minimize transfers. Use a suitable solvent for recrystallization to maximize recovery. 3. Maintain the recommended low temperature during reagent addition to prevent degradation and side reactions.
High Percentage of Isomeric Byproducts 1. Reaction temperature is too high, reducing regioselectivity. 2. The choice of nitrating agent or solvent system may affect isomer distribution.1. Strictly maintain a low and consistent temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.[8] 2. While mixed acid (H₂SO₄/HNO₃) is standard, explore alternative nitrating systems if isomer separation is problematic.[1]
Significant Presence of Dinitrated Compounds 1. Excess nitric acid was used. 2. Reaction temperature was too high or hot spots occurred. 3. Extended reaction time at elevated temperatures.1. Use a stoichiometric amount or only a slight excess of nitric acid relative to the 4-chloro-2-fluorotoluene. 2. Improve cooling and stirring efficiency. Ensure the nitrating mixture is added slowly and subsurface if possible to promote rapid dispersion.[4] 3. Monitor the reaction closely and quench it once the starting material is consumed to avoid over-nitration.
Formation of Oxidation or Side-Chain Nitration Byproducts 1. The concentration of nitric acid is too high. 2. The reaction temperature is too high.1. Use a nitrating mixture with a well-defined composition, avoiding overly concentrated nitric acid. 2. Maintain low temperatures, as higher temperatures can promote oxidation of the methyl group.[6][7]

Quantitative Data

The precise distribution of products depends heavily on the specific reaction conditions. The following table provides a hypothetical distribution based on the directing effects of the substituents, for illustrative purposes.

CompoundPosition of NitrationExpected Yield (%)Rationale
4-chloro-2-fluoro-5-nitrotoluene C5>85% Major Product: F is para-directing; Cl is ortho-directing. This position is sterically accessible and electronically favored.
4-chloro-2-fluoro-3-nitrotolueneC35-10%Minor Isomer: F is ortho-directing; Cl is ortho-directing. Steric hindrance between the nitro group and adjacent F and Cl may reduce yield.
4-chloro-2-fluoro-6-nitrotolueneC6<5%Minor Isomer: CH₃ is ortho-directing. This position is sterically hindered by the adjacent methyl group.
Dinitrated/Oxidized Products-VariableDependent on reaction conditions; should be <2% under optimal control.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-fluoro-5-nitrotoluene

Materials:

  • 4-chloro-2-fluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate Solution (5%)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Add concentrated sulfuric acid to the flask and cool it to 0°C.

  • Slowly add concentrated nitric acid to the sulfuric acid while stirring, ensuring the temperature of the mixed acid does not exceed 10°C.

  • Cool the resulting nitrating mixture to 0-5°C.

  • Add 4-chloro-2-fluorotoluene to the dropping funnel.

  • Add the 4-chloro-2-fluorotoluene dropwise to the cold, stirred nitrating mixture over a period of 60-90 minutes. Maintain the internal temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction's progress via TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • A precipitate (the crude product) should form. Collect the solid by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.

  • For further purification, dissolve the crude product in ethyl acetate, wash with 5% sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid can be recrystallized from ethanol or purified by column chromatography (hexane:ethyl acetate gradient).

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Reaction Products start 4-chloro-2-fluorotoluene main_product 4-chloro-2-fluoro-5-nitrotoluene start->main_product Major Pathway (Low Temp, Controlled Stoichiometry) isomer1 4-chloro-2-fluoro-3-nitrotoluene start->isomer1 Minor Pathway isomer2 4-chloro-2-fluoro-6-nitrotoluene start->isomer2 Minor Pathway oxidized Oxidation Products start->oxidized Harsh Conditions (High Temp / Excess HNO3) dinitrated Dinitrated Products main_product->dinitrated Harsh Conditions (High Temp / Excess HNO3)

Caption: Reaction pathway for the nitration of 4-chloro-2-fluorotoluene.

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Corrective Actions start Analyze Crude Product (TLC, GC, NMR) q1 Problem Identified? start->q1 p1 High % of Isomers q1->p1 Yes p2 Dinitrated Products Present q1->p2 Yes p3 Oxidation Products Present q1->p3 Yes p4 Low Yield / Incomplete Reaction q1->p4 Yes end_node Proceed to Purification q1->end_node No s1 Decrease Temperature Improve Stirring p1->s1 s2 Reduce HNO3 Stoichiometry Decrease Temperature p2->s2 p3->s2 s3 Increase Reaction Time Optimize Workup p4->s3 s1->start Rerun Experiment s2->start Rerun Experiment s3->start Rerun Experiment

Caption: Troubleshooting workflow for optimizing the nitration reaction.

References

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-5-chloro-2-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted toluene. A plausible route begins with 3-chloro-4-fluorotoluene, proceeds through nitration, subsequent reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the bromine atom. This approach allows for controlled regiochemistry based on the directing effects of the substituents at each step.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Regioselectivity: Ensuring the incoming substituents are added at the desired positions on the toluene ring. The directing effects of the existing methyl, fluoro, and chloro groups must be carefully considered.

  • Side reactions: Minimizing the formation of unwanted isomers and byproducts during nitration and the Sandmeyer reaction.

  • Reaction conditions: Precise control of temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield and purity.

  • Purification: Separating the desired product from starting materials, intermediates, and byproducts can be challenging due to similar physical properties.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. By comparing the TLC profile of the reaction mixture to that of the starting material and known standards, you can determine when the reaction is complete. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide

Low Yield in Nitration of 3-chloro-4-fluorotoluene
Potential Cause Recommended Solution
Incomplete reaction - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.- Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of high purity.
Formation of multiple isomers - Maintain a low reaction temperature (typically 0-10°C) to improve regioselectivity.- Optimize the rate of addition of the nitrating agent.
Product loss during workup - Ensure the pH is appropriately adjusted during neutralization steps.- Use an adequate volume of extraction solvent and perform multiple extractions.
Incomplete Reduction of the Nitro Group
Potential Cause Recommended Solution
Insufficient reducing agent - Increase the molar ratio of the reducing agent (e.g., SnCl₂·2H₂O) to the nitro compound.
Deactivation of the catalyst/reagent - Use freshly prepared or high-quality reducing agents.- Ensure the reaction is carried out under an inert atmosphere if using air-sensitive reagents.
Low reaction temperature - Increase the reaction temperature or switch to a more potent reducing system.
Low Yield or Side Products in the Sandmeyer Reaction
Potential Cause Recommended Solution
Decomposition of the diazonium salt - Maintain a low temperature (0-5°C) during the diazotization step.[1] - Use the diazonium salt immediately after its formation.
Formation of tarry byproducts - This is often due to the decomposition of the diazonium salt.[1] Strict temperature control is essential.
Incomplete reaction - Ensure the complete formation of the diazonium salt before proceeding with the copper(I) bromide addition.- The displacement of the diazonium group may require gentle heating after the initial addition.[2]
Side reactions of the diazonium salt - Undesired coupling reactions can lead to colored azo compounds.[1] Maintain proper reaction conditions and stoichiometry.

Experimental Protocols

A proposed synthetic pathway for this compound is outlined below.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction A 3-Chloro-4-fluorotoluene B 5-Chloro-2-fluoro-4-nitrotoluene A->B HNO₃, H₂SO₄ C 4-Amino-5-chloro-2-fluorotoluene B->C SnCl₂, HCl D This compound C->D 1. NaNO₂, HBr 2. CuBr

Caption: Proposed synthesis pathway for this compound.

Step 1: Nitration of 3-Chloro-4-fluorotoluene
  • To a stirred mixture of concentrated sulfuric acid, cooled to 0-5°C in an ice bath, slowly add 3-chloro-4-fluorotoluene.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of 3-chloro-4-fluorotoluene, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the solid precipitate, 5-chloro-2-fluoro-4-nitrotoluene, by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 2: Reduction of 5-Chloro-2-fluoro-4-nitrotoluene
  • In a round-bottom flask, dissolve 5-chloro-2-fluoro-4-nitrotoluene in a suitable solvent such as ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux with stirring for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until basic.

  • Extract the product, 4-Amino-5-chloro-2-fluorotoluene, with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Step 3: Sandmeyer Reaction of 4-Amino-5-chloro-2-fluorotoluene
  • Diazotization: Suspend 4-Amino-5-chloro-2-fluorotoluene in a mixture of hydrobromic acid (48%) and water, and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the combined organic layers successively with dilute sodium hydroxide solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for analogous transformations, which can serve as a reference for optimizing the synthesis of this compound.

Reaction Step Starting Material Key Reagents Temperature Reaction Time Typical Yield
Nitration 3-Chloro-2-fluorotolueneHNO₃, H₂SO₄0-10 °C2-4 hours60-70%[3]
Reduction 3-Chloro-2-fluoro-5-nitrotolueneSnCl₂·2H₂O, HClReflux1-3 hours85-95%[3]
Sandmeyer (Bromination) 5-Amino-3-chloro-2-fluorotolueneNaNO₂, CuBr, HBr0-5 °C (Diazotization), 50-60 °C (Sandmeyer)~2-3 hours60-80%[3]

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Overall Yield Check_Nitration Analyze Nitration Step Yield Start->Check_Nitration Check_Reduction Analyze Reduction Step Yield Start->Check_Reduction Check_Sandmeyer Analyze Sandmeyer Step Yield Start->Check_Sandmeyer Troubleshoot_Nitration Troubleshoot Nitration (See Guide) Check_Nitration->Troubleshoot_Nitration Troubleshoot_Reduction Troubleshoot Reduction (See Guide) Check_Reduction->Troubleshoot_Reduction Troubleshoot_Sandmeyer Troubleshoot Sandmeyer (See Guide) Check_Sandmeyer->Troubleshoot_Sandmeyer Optimize Optimize Conditions Troubleshoot_Nitration->Optimize Troubleshoot_Reduction->Optimize Troubleshoot_Sandmeyer->Optimize

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Column Chromatography of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 4-Bromo-5-chloro-2-fluorotoluene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the separation of relatively non-polar compounds like this compound, silica gel is the most common and effective stationary phase.[1][2] Alumina (neutral) can also be used, but silica gel is generally the first choice for a broad range of organic molecules.[1][2]

Q2: Which mobile phase (eluent) system should I use?

A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent and a slightly more polar solvent. A typical starting point is a mixture of hexanes and ethyl acetate. The ratio of these solvents should be optimized using Thin Layer Chromatography (TLC) prior to running the column.[3]

Q3: How do I determine the optimal solvent ratio using TLC?

To find the best solvent system, spot your crude sample on a TLC plate and develop it in chambers with different ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will provide a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.3-0.4.

Q4: What are the expected impurities when synthesizing this compound?

Impurities can include starting materials, regioisomers, and byproducts from the reaction. For instance, if synthesized via a Sandmeyer reaction from an aniline precursor, residual starting material or other halogenated isomers could be present.[4]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Poor or no separation of compounds. The mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
The mobile phase is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
The desired compound elutes too quickly (high Rf). The eluent is too polar.Reduce the polarity of the mobile phase.
The desired compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or channeled column packing. The silica gel was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1]
Broad elution bands. The initial sample band was too wide.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
The column was overloaded.Use a larger column or reduce the amount of sample. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. The specific solvent system should be determined by TLC analysis of the crude mixture.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.[5]

  • Add a thin layer of sand over the plug.[5]

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[6]

  • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.[5]

  • Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[5]

  • Equilibrate the column by running the initial mobile phase through it until the packing is stable and the eluent level is just above the top layer of sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.[6]

  • Begin collecting fractions in test tubes or flasks as the eluent drips from the column.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

4. Analysis of Fractions:

  • Analyze the collected fractions using TLC to determine which ones contain the purified this compound.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Summary of Recommended Chromatography Conditions
ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (start with 9:1, adjust based on TLC)
Sample Loading Concentrated solution in a minimal amount of solvent
Elution Isocratic or gradient elution based on impurity profile
Detection TLC with UV visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample Equilibrate elute Elute with Solvent System load_sample->elute Add Mobile Phase collect Collect Fractions elute->collect Continuous Flow tlc Analyze Fractions by TLC collect->tlc Monitor Separation combine Combine Pure Fractions tlc->combine Identify Product evaporate Evaporate Solvent combine->evaporate Pool Fractions product Purified Product evaporate->product Isolate

References

Technical Support Center: Purification of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-5-chloro-2-fluorotoluene and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, the formation of several positional isomers is possible due to the directing effects of the substituents on the toluene ring. The exact impurity profile will depend on the synthetic route employed. Common isomeric impurities may include, but are not limited to:

  • 5-Bromo-4-chloro-2-fluorotoluene

  • 3-Bromo-4-chloro-2-fluorotoluene

  • Other isomers resulting from alternative bromination or chlorination positions.

It is crucial to characterize the crude product thoroughly using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the specific isomeric impurities present before selecting a purification strategy.[1][2]

Q2: Which purification techniques are most effective for removing isomeric impurities from this compound?

A2: The choice of purification technique depends on the specific isomeric impurities present, their relative concentrations, and the scale of the purification. The most common and effective methods for separating positional isomers of halogenated aromatic compounds include:

  • Fractional Crystallization: This technique relies on differences in the solubility of the desired isomer and its impurities in a specific solvent or solvent system.[3]

  • Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are common variations.[4]

  • Fractional Distillation: This method can be effective if the isomeric impurities have sufficiently different boiling points.[3]

  • Supercritical Fluid Chromatography (SFC): This advanced technique can offer high resolution for the separation of challenging isomers.

A combination of these techniques may be necessary to achieve the desired purity.

Troubleshooting Guides

Fractional Crystallization

Issue: The desired product does not crystallize, or "oils out."

Possible Cause Troubleshooting Step
Inappropriate solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold. A systematic solvent screening is recommended.[5][6]
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
Presence of significant impurities. The presence of a high concentration of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography.
Supersaturation is not reached. Slowly evaporate the solvent from the saturated solution to induce crystallization.[7]

Issue: Low recovery of the purified product.

Possible Cause Troubleshooting Step
The chosen solvent has high solubility for the product even at low temperatures. Select a solvent in which the product is less soluble at colder temperatures. Consider using a co-solvent system to reduce solubility.
Using an excessive amount of solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature filtration. Ensure that crystallization is complete before filtering the product. Cooling for an extended period might be necessary.
Column Chromatography

Issue: Poor separation of isomeric impurities.

Possible Cause Troubleshooting Step
Incorrect stationary phase. For positional isomers of aromatic compounds, stationary phases that facilitate π-π interactions can be effective. Consider columns such as Phenyl Hydride, PYE, or NPE.[3][8] Standard silica gel or C18 columns can also be effective but may require more optimization.[9]
Suboptimal mobile phase. A systematic optimization of the mobile phase polarity is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient elution can improve resolution.[4]
Column overloading. The amount of crude material loaded onto the column should not exceed its capacity. Overloading leads to broad peaks and poor separation.
Improper column packing. Ensure the column is packed uniformly to avoid channeling, which results in poor separation.

Experimental Protocols (General Guidelines)

General Protocol for Fractional Crystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, heptane, toluene, ethanol, isopropanol, acetonitrile, and mixtures thereof) at room temperature and upon heating.[6] The ideal solvent will dissolve the compound when hot and show low solubility when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.

  • Crystallization: Once crystals begin to form, allow the flask to stand undisturbed at room temperature, and then in a cooler environment (e.g., refrigerator or ice bath) to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by GC-MS or HPLC to assess the efficiency of the separation.[1][2]

General Protocol for Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method to separate the desired product from its isomeric impurities. Screen different columns (e.g., C18, Phenyl-Hexyl, PFP) and mobile phases (e.g., acetonitrile/water, methanol/water gradients).[4][10]

  • Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the target compound from its isomers.[4]

  • Scale-Up: Scale up the analytical method to a preparative HPLC system. The loading capacity will depend on the column dimensions and the resolution achieved in the analytical method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the isolated product using the analytical HPLC method.

Data Presentation

Table 1: Suggested Analytical Techniques for Purity Assessment

Technique Purpose Typical Stationary Phase/Column Typical Mobile Phase/Carrier Gas Detector
GC-MS Identification and quantification of volatile isomeric impurities.[1][2]ZB-5MS (5% Phenyl-Arylene)[1]HeliumMass Spectrometer (MS)
HPLC Separation and quantification of non-volatile or thermally labile isomers.[4][11]C18, Phenyl-Hexyl, PFP, PYE, NPE[3][4]Acetonitrile/Water or Methanol/Water gradientUV-Vis or MS
NMR Structural confirmation of the purified product and identification of impurities.-Deuterated solvents (e.g., CDCl₃)-

Visualizations

Experimental_Workflow cluster_start Starting Point cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude 4-Bromo-5-chloro- 2-fluorotoluene Analysis GC-MS / HPLC Analysis (Identify Impurities) Crude->Analysis Crystallization Fractional Crystallization Analysis->Crystallization Solubility Difference Chromatography Column Chromatography (Flash or HPLC) Analysis->Chromatography Polarity Difference Distillation Fractional Distillation Analysis->Distillation Boiling Point Difference Pure Pure 4-Bromo-5-chloro- 2-fluorotoluene Crystallization->Pure Chromatography->Pure Distillation->Pure Final_Analysis Purity Confirmation (GC-MS / HPLC) Pure->Final_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Method Chosen Purification Method (e.g., Crystallization) Start->Method CheckPurity Check Purity (GC-MS / HPLC) Method->CheckPurity Success Pure Product CheckPurity->Success Purity > 99% Failure Purity Not Achieved CheckPurity->Failure Purity < 99% Troubleshoot Troubleshoot Method: - Change Solvent - Optimize Conditions - Change Technique Failure->Troubleshoot Troubleshoot->Method Re-attempt

Caption: A logical diagram for troubleshooting the purification process.

References

Preventing over-bromination in the synthesis of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-chloro-2-fluorotoluene. The primary focus of this guide is to address the common challenge of over-bromination and to provide strategies for achieving high selectivity for the desired mono-brominated product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge in the synthesis of this compound is controlling the regioselectivity of the bromination reaction to prevent the formation of di-brominated and other poly-brominated byproducts. The starting material, 3-chloro-6-fluorotoluene, has multiple activated positions on the aromatic ring, making it susceptible to over-bromination.

Q2: Which positions on the 3-chloro-6-fluorotoluene ring are most susceptible to bromination?

A2: The directing effects of the substituents on the toluene ring (methyl, chloro, and fluoro groups) determine the regioselectivity of electrophilic aromatic substitution. The methyl group is an activating ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects will influence the final position of the bromine atom. The position para to the fluorine and ortho to the chlorine is often favored.

Q3: What are the most common over-brominated byproducts?

A3: The most common over-brominated byproduct is expected to be a di-bromo-5-chloro-2-fluorotoluene isomer. The exact structure of the di-brominated product will depend on the reaction conditions.

Q4: How can I minimize the formation of these byproducts?

A4: To minimize over-bromination, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically a 1:1 molar ratio or a slight excess of the starting material.

  • Choice of Brominating Agent: Employing a milder and more selective brominating agent, such as N-bromosuccinimide (NBS), is often preferred over molecular bromine (Br₂).

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction.

  • Slow Addition: Adding the brominating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions.

  • Catalyst: The choice and amount of catalyst (e.g., a Lewis acid like FeCl₃) can significantly impact the reaction's selectivity.

Q5: How can I purify the desired this compound from the reaction mixture?

A5: Purification of the final product can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the mono-brominated product from unreacted starting material and over-brominated byproducts. Recrystallization or distillation under reduced pressure may also be viable options depending on the physical properties of the product and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion to the desired product - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Activate the catalyst or use a fresh batch.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the progress by TLC or GC.
Formation of significant amounts of di-brominated products (Over-bromination) - Excess of brominating agent- High reaction temperature- Highly active catalyst- Rapid addition of brominating agent- Use a strict 1:1 or slightly less than 1:1 molar ratio of brominating agent to substrate.- Lower the reaction temperature.- Reduce the amount of catalyst or use a milder catalyst.- Add the brominating agent dropwise over an extended period.
Formation of multiple mono-brominated isomers - Lack of regioselectivity in the reaction conditions.- Optimize the solvent and catalyst system. Non-polar solvents can sometimes favor para-substitution.- Employ a bulkier brominating agent to enhance steric hindrance at more accessible positions.
Difficulties in isolating the pure product - Similar polarities of the desired product and byproducts.- Optimize the eluent system for column chromatography to achieve better separation.- Consider derivatization of the product mixture to facilitate separation, followed by regeneration of the desired product.

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-chloro-6-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-6-fluorotoluene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.05-0.1 eq) to the solution.

  • Brominating Agent Addition: Dissolve N-bromosuccinimide (1.0-1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Data Presentation

Table 1: Illustrative Reaction Conditions for Selective Mono-bromination

ParameterCondition ACondition BCondition C
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst Iron(III) chloride (FeCl₃)Iron(III) bromide (FeBr₃)None
Solvent Dichloromethane (DCM)Carbon tetrachloride (CCl₄)Acetonitrile (CH₃CN)
Temperature 0 °CRoom Temperature0 °C to Room Temperature
Substrate:Reagent Ratio 1 : 1.051 : 1.11 : 1
Typical Yield (Mono-bromo) 75-85%60-70%70-80%
Selectivity (Mono:Di-bromo) >95 : 5~80 : 20>90 : 10

Note: The data in this table are illustrative and represent typical outcomes for similar reactions. Actual results may vary and require optimization.

Visualizations

G Troubleshooting Over-bromination cluster_synthesis Synthesis of this compound cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Start Start Reaction Bromination of 3-chloro-6-fluorotoluene Start->Reaction Analysis Analyze Product Mixture (TLC, GC, NMR) Reaction->Analysis Over_bromination Significant Over-bromination (Di-bromo product detected) Analysis->Over_bromination Stoichiometry Adjust Stoichiometry: Reduce brominating agent to 1:1 or less Over_bromination->Stoichiometry Cause: Excess Reagent Temperature Lower Reaction Temperature: e.g., to 0°C or below Over_bromination->Temperature Cause: High Temp. Addition_Rate Slow Reagent Addition: Add brominating agent dropwise over a longer period Over_bromination->Addition_Rate Cause: High Local Conc. Catalyst Modify Catalyst: Reduce catalyst amount or use a milder catalyst Over_bromination->Catalyst Cause: High Activity Success Selective Mono-bromination Achieved Stoichiometry->Success Temperature->Success Addition_Rate->Success Catalyst->Success

Caption: Troubleshooting workflow for preventing over-bromination.

G Experimental Workflow for Selective Mono-bromination Start Start Dissolve_Substrate Dissolve 3-chloro-6-fluorotoluene and catalyst in anhydrous solvent Start->Dissolve_Substrate Cool_Mixture Cool reaction mixture to 0°C Dissolve_Substrate->Cool_Mixture Prepare_NBS Prepare solution of NBS in anhydrous solvent Cool_Mixture->Prepare_NBS Slow_Addition Add NBS solution dropwise to the reaction mixture Cool_Mixture->Slow_Addition Prepare_NBS->Slow_Addition Monitor_Reaction Monitor reaction progress (TLC/GC) Slow_Addition->Monitor_Reaction Quench Quench with Na₂S₂O₃ solution Monitor_Reaction->Quench Workup Aqueous workup Quench->Workup Dry_Concentrate Dry and concentrate the organic phase Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting low conversion in Suzuki coupling of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering low conversion in the Suzuki-Miyaura coupling of 4-Bromo-5-chloro-2-fluorotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is showing very low or no conversion. What are the primary factors to investigate?

A1: Low conversion in Suzuki couplings often stems from issues with the catalyst, reagents, or reaction conditions. Your starting material, this compound, possesses electron-withdrawing groups (Cl and F), which can influence its reactivity. Here’s a systematic checklist:

  • Catalyst Activity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0).[1] This reduction can sometimes be inefficient.[1] Ensure your palladium source and phosphine ligands are fresh, as they can degrade or oxidize over time, leading to the formation of inactive palladium black.[1][2] To verify catalyst activity, consider running a control reaction with a more reactive substrate pair, such as bromobenzene and phenylboronic acid.[1]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation (hydrolysis back to the arene) and the formation of unreactive cyclic anhydrides (boroxines).[1] This is a very common cause of low yields.[1] Verify the purity of your boronic acid via NMR. For improved stability, consider using boronic esters like pinacol (BPin) or MIDA esters.[1]

    • Aryl Halide: While the bromine at the 4-position is the expected site of reaction, ensure the purity of your this compound. The reactivity order for halides in Suzuki coupling is generally I > Br > OTf >> Cl.[3] The C-Cl bond is less reactive and typically requires more specialized, highly active catalyst systems to react.[3][4]

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[5] It is critical to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[4][5]

    • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Its strength and solubility are critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[6] The choice of base can significantly impact the reaction rate and yield.[6]

    • Solvent: The solvent must be anhydrous and degassed.[5] Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the base.[7]

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Common side products in Suzuki couplings include homocoupled products and protodeboronation of the boronic acid.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to a Pd(II) species that facilitates this unwanted coupling.[7] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[8] This can be exacerbated by high temperatures and the presence of water.[1] To mitigate this, you can:

    • Use a slight excess (1.2–1.5 equivalents) of the boronic acid.[9]

    • Switch to a more stable boronic ester (e.g., pinacol or MIDA).[9]

    • Use a weaker base, such as KF, and ensure anhydrous conditions if possible.[8][9]

  • Dehalogenation: In some cases, the aryl halide can be reduced, replacing the bromine with a hydrogen. This can occur under certain conditions, particularly with highly reactive organoboron compounds.[2]

Q3: The substrate, this compound, seems unreactive. How can I improve the oxidative addition step?

A3: While the electron-withdrawing nature of the halogens should activate the C-Br bond towards oxidative addition, steric hindrance from the adjacent chloro group could play a role.[10][11] To enhance the rate of oxidative addition:

  • Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates, bulky and electron-rich ligands are often required to promote the oxidative addition step and stabilize the active catalytic species.[12] Consider screening ligands such as SPhos, XPhos, or other biaryl phosphine ligands, which are known to be effective for sterically hindered and electron-deficient substrates.[9][12]

  • Catalyst Precursor: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and often show superior activity for difficult couplings.[1]

  • Temperature: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition, but be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions like protodeboronation.[1]

Data Presentation: Parameter Screening for Suzuki Coupling

The following table summarizes the effect of different reaction parameters on the yield of a generic Suzuki coupling reaction. This should serve as a guide for your optimization experiments.

ParameterCondition A (Low Yield)Condition B (Moderate Yield)Condition C (High Yield)Rationale & Reference
Pd Source Pd(OAc)₂Pd(PPh₃)₄SPhos G3 PrecatalystPrecatalysts can generate the active Pd(0) species more efficiently for challenging substrates.[1][12]
Ligand PPh₃P(t-Bu)₃SPhos / XPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination steps.[9][12]
Base Na₂CO₃ (aq)K₃PO₄ (aq)Cs₂CO₃ (anhydrous)The choice of base affects boronic acid activation; stronger bases can be more effective but also promote side reactions.[6]
Solvent TolueneTHF / H₂O1,4-Dioxane / H₂OSolvent polarity affects the solubility of reagents and the stability of catalytic intermediates.[13]
Temperature 60 °C80 °C100 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).[5]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[5]

    • Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.[5]

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if necessary. Add this to the reaction flask under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[5]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup:

    • Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Mandatory Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality - Purity of Aryl Halide - Boronic Acid Stability - Catalyst/Ligand Activity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degas?) - Anhydrous Solvent? - Correct Base/Solvent Combo? check_reagents->check_conditions analyze_products 3. Analyze Byproducts - Homocoupling? - Protodeboronation? check_conditions->analyze_products optimize 4. Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature analyze_products->optimize success Conversion Improved optimize->success

Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.

References

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a Buchwald-Hartwig amination catalyst system?

A: The catalyst system consists of a palladium precursor, a phosphine ligand, and a base. The choice of each component is critical to the success of the reaction, influencing yield, reaction time, and substrate scope.[1] Bulky, electron-rich phosphine ligands are often particularly effective.[1][2]

Q2: How do I choose the right ligand for my specific substrates?

A: Ligand selection is highly dependent on the amine nucleophile.[3]

  • Primary Amines : Bulky, electron-rich biaryl phosphine ligands like BrettPhos are often effective.[4]

  • Secondary Amines : Ligands such as RuPhos tend to show high catalytic activity for this class of amines.[4]

  • Amides : Due to their lower nucleophilicity, amides may require more reactive ligands like tBuBrettPhos.[5]

  • Heterocyclic Amines : The optimal ligand can vary; for example, DavePhos is a good choice for indoles, while tBuXphos is suitable for indazoles.[5]

The choice of the optimal ligand is often substrate-dependent, and screening may be necessary for specific applications.[6]

Q3: Which palladium precursor should I use?

A: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[1][3] Pre-catalysts, which generate the active LPd(0) species upon exposure to a base, can be more efficient by avoiding the need for in situ catalyst formation.[3] For instance, G4 pre-catalysts are known for their stability and ease of use.[3]

Q4: What is the role of the base, and which one should I select?

A: The base is crucial for deprotonating the amine-palladium complex within the catalytic cycle.[7][8]

  • Strong Bases : NaOtBu (sodium tert-butoxide) and LHMDS (lithium bis(trimethylsilyl)amide) are widely used and often lead to high reaction rates.[3][5] However, they can be incompatible with base-sensitive functional groups.[3][5]

  • Weaker Bases : Carbonates like Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance.[3] Cs₂CO₃ is often a good choice due to its solubility in common reaction solvents.[3]

Q5: What are the best solvents for this reaction?

A: Toluene, 1,4-dioxane, and THF are the most common and effective solvents.[7][8] If reagent solubility is an issue, a more polar solvent like DMF can be tested, but be aware that it can sometimes coordinate to the palladium catalyst.[7]

Troubleshooting Guide

This section addresses common problems encountered during Buchwald-Hartwig amination reactions.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving common issues.

Troubleshooting_Workflow start Reaction Issue Observed (Low Yield / No Reaction / Stalled) check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_issue Is Palladium Black visible? check_catalyst->catalyst_issue check_conditions 2. Verify Reaction Conditions conditions_issue Inert atmosphere & temperature correct? check_conditions->conditions_issue check_reagents 3. Assess Reagent Quality reagents_issue Reagents pure & solvent dry/degassed? check_reagents->reagents_issue catalyst_issue->check_conditions No sol_catalyst_decomp Catalyst Decomposed. Lower temperature, check ligand choice. catalyst_issue->sol_catalyst_decomp Yes conditions_issue->check_reagents Yes sol_conditions Improve inert atmosphere (glovebox), re-degas solvent, verify temperature. conditions_issue->sol_conditions No sol_catalyst_inactive Catalyst Inactive. Screen different Pd source/ligand/base. reagents_issue->sol_catalyst_inactive Yes sol_reagents Purify reagents, use fresh/dry solvent. reagents_issue->sol_reagents No success Reaction Optimized sol_catalyst_decomp->success sol_catalyst_inactive->success sol_conditions->success sol_reagents->success

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

Problem 1: Low to No Product Formation

  • Possible Cause: Inactive or decomposed catalyst. A healthy reaction mixture is often a homogeneous, colored solution; the formation of a fine black precipitate (palladium black) indicates catalyst decomposition.[7] If the solution remains colorless, the catalyst may not have become active.[7]

  • Solution:

    • Screen Components: Systematically screen different ligands, bases, and palladium sources. It is often best to change one variable at a time.[7]

    • Use a Pre-catalyst: Palladium pre-catalysts can provide more reliable formation of the active catalytic species than generating it in situ from sources like Pd(OAc)₂.[9]

    • Check Atmosphere: Palladium catalysts are sensitive to oxygen.[7] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[7]

Problem 2: Reaction Stalls or is Sluggish

  • Possible Cause 1: Catalyst poisoning. For certain substrates, like 2-halopyridines, the substrate's nitrogen atom can coordinate to the palladium center and inhibit its activity.[7]

  • Solution 1: The choice of a sterically bulky ligand is critical to shield the palladium center and prevent such inhibitory coordination.[7]

  • Possible Cause 2: Poor solubility of reagents. If the aryl halide, amine, or base is not fully dissolved, the reaction will be inefficient.[7]

  • Solution 2: Try a different solvent system. Toluene and dioxane are common starting points.[7]

  • Possible Cause 3: The reactivity of the aryl halide. The typical reactivity order for the aryl electrophile is Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[3] Aryl chlorides can be particularly challenging and may require more specialized, bulky phosphine ligands to achieve good yields.[8][9] Aryl iodides can sometimes have an inhibitory effect.[3]

Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)

  • Possible Cause: An unproductive side reaction, beta-hydride elimination, can compete with the desired reductive elimination step, leading to a hydrodehalogenated arene byproduct.[10]

  • Solution: The choice of ligand and base can influence the relative rates of these competing pathways. Screening different ligands, particularly those known to promote rapid reductive elimination, may solve the issue.

Data Presentation: Catalyst Performance

The selection of the ligand and base significantly impacts the reaction outcome. The tables below summarize the performance of different catalyst systems for specific amination reactions.

Table 1: Comparison of Ligands for the Amination of 4-Chlorotoluene with Morpholine [6]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for coupling of aryl bromides with morpholine derivatives.[6]

Table 2: General Performance of Common Catalyst Systems [1]

Pd PrecursorLigandBaseSolventTemp. (°C)SubstratesYield
Pd(OAc)₂X-PhosKOt-BuToluene100Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF-Haloarenes + Various Amines-

Experimental Protocols & Methodologies

Visualizing the General Workflow

Buchwald_Hartwig_Workflow prep 1. Preparation (Dry glassware, inert atmosphere) reagents 2. Add Reagents (Pd source, ligand, base) prep->reagents solvent 3. Add Anhydrous, Degassed Solvent reagents->solvent stir 4. Stir for Catalyst Formation solvent->stir substrates 5. Add Aryl Halide and Amine stir->substrates heat 6. Heat to Desired Temperature (e.g., 80-110°C) substrates->heat monitor 7. Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup 8. Workup (Cool, dilute, filter, wash) monitor->workup purify 9. Purification (Column Chromatography) workup->purify endpoint Pure Product purify->endpoint

Caption: A general experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: General Procedure

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an amine.[1]

  • Preparation: To a dry reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents) under an inert atmosphere (argon or nitrogen).[1]

  • Solvent Addition: Add the anhydrous and deoxygenated solvent (e.g., toluene or dioxane).[1]

  • Catalyst Formation: Stir the mixture at room temperature for several minutes to allow for the formation of the active catalyst.[1]

  • Substrate Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[1][7]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.[7]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(NHR'R'')]X oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (Base) base - HX amine_complex->base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product arx Ar-X arx->oa_complex amine HNR'R'' amine->amine_complex

Caption: A simplified Buchwald-Hartwig catalytic cycle.[3][8][10]

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[8][10] This is followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[8] The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the Pd(0) catalyst.[8][10]

References

Technical Support Center: Functionalization of 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-chloro-2-fluorotoluene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

General Considerations for Functionalization

The reactivity of the three halogen substituents on this compound is a key factor in designing selective functionalization strategies. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bond activation is C-Br > C-Cl. The C-F bond is generally unreactive under these conditions. The methyl group is weakly electron-donating, while the halogens are electron-withdrawing through induction but can also be ortho, para-directing in electrophilic aromatic substitution. For ortho-lithiation, the fluorine atom is a potent ortho-directing group.

Troubleshooting and FAQs

Suzuki-Miyaura Coupling

Question 1: I am attempting a Suzuki-Miyaura coupling with this compound. At which position should I expect the reaction to occur, and what are the initial conditions I should try?

Answer: You should expect the Suzuki-Miyaura coupling to occur selectively at the C4-Br bond, as the C-Br bond is significantly more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. The C-Cl bond can also react, but this typically requires more forcing conditions or specialized catalyst systems.

A reliable starting point for a selective Suzuki-Miyaura coupling at the C-Br position would be to use a standard palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a phosphine ligand. A common base and solvent system is K₂CO₃ in a mixture of toluene and water.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Aryl Bromides

ParameterConditionReference/Analogy
Aryl Halide This compound-
Boronic Acid Arylboronic acid (1.1 - 1.5 equiv.)General Suzuki Protocol
Catalyst Pd(PPh₃)₄ (2-5 mol%)[1]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)[2]
Solvent Toluene/Ethanol/Water or Dioxane/Water[2][3]
Temperature 80-100 °C[2]
Typical Yield 70-95% (highly dependent on substrate)Analogous Systems

Question 2: My Suzuki-Miyaura coupling is giving a low yield, and I am observing significant debromination of my starting material. How can I troubleshoot this?

Answer: Low yields and debromination (hydrodehalogenation) are common side reactions in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered aryl bromides. Here are several troubleshooting steps:

  • Choice of Base: The base can be a source of hydrides or promote protonolysis of the organopalladium intermediate. Switching to a non-hydridic and less basic option like Cs₂CO₃ or K₃PO₄ can be beneficial.[4]

  • Ligand Selection: The choice of phosphine ligand is critical. More electron-rich and bulky ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), can promote the desired reductive elimination over side reactions.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor debromination.[4] Try lowering the temperature and monitoring the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

  • Water Content: The amount of water in the reaction can be crucial. In some cases, anhydrous conditions with a soluble base like CsF can be effective.

dot

Suzuki_Troubleshooting Troubleshooting Suzuki Coupling Start Low Yield / Debromination Base Optimize Base Start->Base Try Cs2CO3 or K3PO4 Ligand Change Ligand Start->Ligand Use bulky/e--rich ligand (e.g., SPhos) TempTime Adjust Temp/Time Start->TempTime Lower temperature, monitor closely Solvent Modify Solvent System Start->Solvent Consider anhydrous conditions Improved Improved Yield Base->Improved Ligand->Improved TempTime->Improved Solvent->Improved

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Buchwald-Hartwig Amination

Question 1: I want to perform a Buchwald-Hartwig amination on this compound. What are the key considerations for catalyst and base selection?

Answer: The Buchwald-Hartwig amination is also expected to occur selectively at the C-Br bond. Key considerations include:

  • Catalyst System: Modern palladium pre-catalysts, often paired with bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), are generally more effective and reliable than generating the catalyst in situ from a simple palladium source like Pd(OAc)₂.[5][6] These advanced catalyst systems can handle a wider range of amine coupling partners and often operate under milder conditions.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6] However, for substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[7]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionReference/Analogy
Aryl Halide This compound-
Amine Primary or Secondary Amine (1.2 equiv.)General Protocol
Pre-catalyst XPhos Pd G3 (1-2 mol%)[6]
Base NaOt-Bu (1.4 equiv.)[6]
Solvent Toluene or Dioxane[5][7]
Temperature 80-110 °C[7]
Typical Yield 65-90% (highly dependent on amine)Analogous Systems

Question 2: My Buchwald-Hartwig amination is sluggish, and I'm concerned about potential side reactions. What should I look out for?

Answer: Sluggish reactions can be due to several factors, and potential side reactions to be aware of include:

  • Catalyst Deactivation: Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. Using a pre-catalyst can lead to more consistent results.[8]

  • Hydrodehalogenation: Similar to Suzuki coupling, replacement of the bromine with a hydrogen atom can occur. Optimizing the ligand and base combination is key to minimizing this.[7]

  • Reaction at the Chloro Position: While less likely, some reaction at the C-Cl bond can occur under harsh conditions or with highly active catalyst systems. If this is observed, try using milder conditions (lower temperature, weaker base).

  • Steric Hindrance: If you are using a bulky amine, the reaction may be slow. In such cases, a more specialized, sterically demanding ligand might be necessary.

dot

Buchwald_Hartwig_Pathway Buchwald-Hartwig Amination Pathway Start This compound + Amine (HNR2) OA Oxidative Addition (at C-Br) Start->OA Catalyst Pd(0) Catalyst + Base (e.g., NaOtBu) Catalyst->OA Amine_Coord Amine Coordination & Deprotonation OA->Amine_Coord Side_Reaction Side Reaction: Hydrodehalogenation OA->Side_Reaction Undesired Pathway RE Reductive Elimination Amine_Coord->RE Product Desired C-N Coupled Product RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Grignard Reaction

Question 1: I am trying to form a Grignard reagent from this compound. What are the potential challenges and how can I mitigate them?

Answer: The primary challenge in forming a Grignard reagent from this substrate is the potential for side reactions, particularly Wurtz coupling. Here's how to address this and other potential issues:

  • Wurtz Coupling: This side reaction involves the coupling of two molecules of the aryl halide to form a biaryl compound. To minimize this, add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.[9][10]

  • Magnesium Activation: The magnesium surface can be passivated by an oxide layer. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[11]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[9]

  • Selective Formation: The Grignard reagent will form selectively at the C-Br bond due to its higher reactivity compared to the C-Cl bond.

Question 2: My Grignard reaction is not initiating. What troubleshooting steps can I take?

Answer: If the reaction fails to start (no heat evolution or disappearance of magnesium), consider the following:

  • Re-activate Magnesium: Add another small crystal of iodine.

  • Sonication: Placing the reaction flask in an ultrasonic bath can help to disrupt the oxide layer on the magnesium surface.

  • "Priming" the Reaction: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

  • Solvent Choice: While diethyl ether is common, THF can sometimes be a better solvent for less reactive aryl halides.

dot

Grignard_Formation_Workflow Grignard Reagent Formation Workflow Start Start: this compound + Mg turnings in dry ether/THF Activation Activate Mg (Iodine, 1,2-dibromoethane) Start->Activation Slow_Addition Slowly add aryl bromide solution Activation->Slow_Addition Initiation Observe for initiation (exotherm, bubbling) Slow_Addition->Initiation Success Grignard Reagent Formed Initiation->Success Yes Failure No Initiation Initiation->Failure No Troubleshoot Troubleshoot: - Re-activate Mg - Sonication Failure->Troubleshoot Troubleshoot->Slow_Addition

Caption: Workflow for the formation of a Grignard reagent.

Ortho-lithiation

Question 1: I am considering an ortho-lithiation of this compound. Where will the lithiation occur?

Answer: The fluorine atom is a strong ortho-directing group in lithiation reactions. Therefore, deprotonation is most likely to occur at the C3 position, which is ortho to the fluorine and flanked by the chloro and methyl groups.[12][13] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) is recommended to avoid nucleophilic attack on the aromatic ring.

Question 2: What are the potential side reactions during ortho-lithiation and subsequent quenching with an electrophile?

Answer: Potential side reactions include:

  • Halogen-Metal Exchange: Although less likely at low temperatures with LDA, there is a possibility of lithium-bromine exchange. Using a hindered base like LiTMP can help to favor deprotonation.

  • Benzyne Formation: At higher temperatures, the ortho-lithiated species could potentially eliminate lithium fluoride to form a benzyne intermediate, leading to a mixture of products upon trapping. Maintaining a low temperature is crucial to prevent this.[14]

  • Reaction with the Electrophile: Ensure the electrophile is added at low temperature to prevent side reactions with the base or the lithiated intermediate.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation
  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.5 equiv.) in the flask and add a small crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium (the iodine will sublime).

  • Allow the flask to cool, then add anhydrous diethyl ether or THF via syringe to cover the magnesium.

  • Dissolve this compound (1.0 equiv.) in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gently warm the flask or sonicate.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately.

References

Validation & Comparative

Comparative Reactivity of Halogens in 4-Bromo-5-chloro-2-fluorotoluene: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. The differential reactivity of halogen substituents provides a powerful tool for the selective formation of carbon-carbon and carbon-heteroatom bonds. This guide offers a comparative analysis of the reactivity of bromine, chlorine, and fluorine in 4-Bromo-5-chloro-2-fluorotoluene across a range of common and impactful transformations, supported by established chemical principles and extrapolated experimental data.

The unique substitution pattern of this compound presents a versatile platform for sequential and site-selective modifications. The electronic and steric environment of each halogen dictates its susceptibility to different reaction classes, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Understanding these nuances is critical for the efficient design of synthetic routes to complex molecular targets.

Data Summary: Comparative Halogen Reactivity

The following table summarizes the expected relative reactivity of the halogen substituents in this compound in key synthetic transformations. Reactivity is qualitatively assessed based on established trends in organic chemistry.

Reaction TypeBromine (at C4)Chlorine (at C5)Fluorine (at C2)
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling+++ (Most Reactive)+ (Less Reactive)- (Inert)
Buchwald-Hartwig Amination+++ (Most Reactive)+ (Less Reactive)- (Inert)
Sonogashira Coupling+++ (Most Reactive)+ (Less Reactive)- (Inert)
Nucleophilic Aromatic Substitution (SNAr) - (Least Reactive)+ (More Reactive)++ (Most Reactive)

Reactivity Scale: +++ (High), ++ (Moderate), + (Low), - (Negligible/Inert under typical conditions)

Experimental Protocols

The following protocols are representative methodologies for achieving selective functionalization of this compound, based on the differential reactivity of its halogen atoms.

Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol describes the selective cross-coupling of an arylboronic acid at the C-Br bond, leaving the C-Cl and C-F bonds intact.

Reaction: this compound + Arylboronic acid → 4-Aryl-5-chloro-2-fluorotoluene

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene/Water (10:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and tricyclohexylphosphine in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Selective Buchwald-Hartwig Amination at the Bromine Position

This protocol details the selective amination at the C-Br bond.

Reaction: this compound + Amine → 4-Amino-5-chloro-2-fluorotoluene

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene, followed by the amine and then this compound.

  • Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via flash chromatography.

Nucleophilic Aromatic Substitution at the Fluorine Position

This protocol describes the displacement of the fluoride with a nucleophile, a reaction favored by the electron-withdrawing nature of the other halogens and the inherent reactivity of the C-F bond in SₙAr reactions.

Reaction: this compound + Nucleophile (e.g., Sodium Methoxide) → 4-Bromo-5-chloro-2-methoxytoluene

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe, 1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualization of Reactivity Principles

The following diagrams illustrate the key factors governing the selective reactivity of the halogens in this compound.

Halogen_Reactivity_Factors cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) PD_Start 4-Bromo-5-chloro- 2-fluorotoluene PD_Br Oxidative Addition at C-Br Bond (Lower Bond Dissociation Energy) PD_Start->PD_Br Favored Pathway PD_Cl Oxidative Addition at C-Cl Bond (Higher Bond Dissociation Energy) PD_Start->PD_Cl Disfavored PD_F C-F Bond (Very High Bond Dissociation Energy) PD_Start->PD_F Inert PD_Product Selective C-Br Functionalization PD_Br->PD_Product SNAR_Start 4-Bromo-5-chloro- 2-fluorotoluene SNAR_F Nucleophilic Attack at C-F Bond (High Electronegativity, Good Leaving Group in SNAr) SNAR_Start->SNAR_F Favored Pathway SNAR_Cl Nucleophilic Attack at C-Cl Bond (Moderate Leaving Group Ability) SNAR_Start->SNAR_Cl Less Favored SNAR_Br Nucleophilic Attack at C-Br Bond (Poor Leaving Group in SNAr) SNAR_Start->SNAR_Br Disfavored SNAR_Product Selective C-F Functionalization SNAR_F->SNAR_Product

A Comparative Guide to the Suzuki Coupling of 4-Bromo-5-chloro-2-fluorotoluene and 4-bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] In the synthesis of complex aromatic compounds, the choice of halogenated precursors is critical. This guide provides a comparative analysis of two such precursors: 4-Bromo-5-chloro-2-fluorotoluene and 4-bromo-2-fluorotoluene, in the context of their reactivity in Suzuki coupling reactions. This comparison is based on established principles of organic chemistry, supported by data from analogous systems, to inform substrate selection and reaction optimization.

Reactivity Principles: An Overview

The reactivity of aryl halides in palladium-catalyzed Suzuki coupling is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is I > Br > Cl, a trend directly linked to the decreasing C-X bond strength down the halogen group.[1] This facilitates the often rate-limiting oxidative addition of the palladium(0) catalyst to the C-X bond.[2] For both this compound and 4-bromo-2-fluorotoluene, the carbon-bromine bond is the significantly more reactive site for Suzuki coupling compared to the carbon-chlorine or carbon-fluorine bonds.[3]

However, the presence of additional substituents on the aromatic ring can exert secondary electronic and steric effects, subtly modulating the reactivity of the C-Br bond.

Electronic Effects: The additional chloro group in this compound is electron-withdrawing. Electron-withdrawing groups can increase the electrophilicity of the carbon atom attached to the bromine, which may facilitate the oxidative addition step.[4] Conversely, for arylboronic acids, electron-donating groups are generally beneficial for the transmetalation step.[4]

Steric Effects: The presence of substituents ortho to the reacting halogen can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.[5] In the case of this compound, the chloro group is meta to the bromo group and is not expected to exert a significant steric effect. The fluorine and methyl groups are ortho and meta, respectively, in both molecules, suggesting a similar steric environment around the bromine atom.

Based on these principles, this compound, with its additional electron-withdrawing chloro group, is predicted to be slightly more reactive than 4-bromo-2-fluorotoluene in the oxidative addition step of the Suzuki coupling. However, the overall reaction rate and yield will also depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[6]

Comparative Data Summary

While no direct head-to-head comparative studies for these specific substrates were identified in the literature, the following table summarizes typical reaction conditions and expected outcomes based on Suzuki couplings of similar substituted aryl bromides.

ParameterThis compound4-bromo-2-fluorotolueneCitation
Predicted Relative Reactivity Slightly higher due to the electron-withdrawing chloro groupBaseline[4]
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)[7]
Typical Ligand PPh₃, dppfPPh₃, dppf[6]
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄[8]
Typical Solvent Dioxane/H₂O, Toluene, DMFDioxane/H₂O, Toluene, DMF[8]
Typical Temperature 80-110 °C80-110 °C[8]
Expected Yield Good to ExcellentGood to ExcellentN/A

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving aryl bromides. These can serve as a starting point for the optimization of reactions with this compound and 4-bromo-2-fluorotoluene.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15-20 minutes.[7] The reaction mixture is then heated at 90 °C for 12-24 hours.[7] The progress of the reaction should be monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Alternative Conditions for Suzuki-Miyaura Coupling

To a flame-dried round-bottom flask purged with argon is added the aryl bromide (1.0 equiv), the boronic acid or ester (1.1 equiv), cesium carbonate (2.5 equiv), and PdCl₂(dppf) (0.1 equiv).[9] Anhydrous 1,4-dioxane and water are added, and the mixture is sparged with argon for 10 minutes.[9] The vessel is sealed and the reaction mixture is stirred at 100 °C overnight.[9] Work-up and purification are performed as described in Protocol 1.

Logical Workflow for Substrate Comparison

Suzuki_Comparison cluster_substrates Substrate Selection cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis and Comparison Substrate_A This compound Run_Reaction_A Execute Suzuki Coupling for Substrate A Substrate_A->Run_Reaction_A Substrate_B 4-bromo-2-fluorotoluene Run_Reaction_B Execute Suzuki Coupling for Substrate B Substrate_B->Run_Reaction_B Reaction_Conditions Define Reaction Conditions (Catalyst, Base, Solvent, Temp) Reaction_Conditions->Run_Reaction_A Reaction_Conditions->Run_Reaction_B Analyze_Yield_A Determine Yield of Product A Run_Reaction_A->Analyze_Yield_A Analyze_Yield_B Determine Yield of Product B Run_Reaction_B->Analyze_Yield_B Compare_Reactivity Compare Reactivity and Yields Analyze_Yield_A->Compare_Reactivity Analyze_Yield_B->Compare_Reactivity

References

Efficacy of fungicides derived from 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern agriculture, the development of effective fungicides is paramount to ensuring crop health and yield. While the specific molecule 4-Bromo-5-chloro-2-fluorotoluene is not a direct precursor to commercially available fungicides, the principles of halogenated toluene derivatives are embodied in a number of advanced fungicidal agents. This guide focuses on Penflufen, a pyrazole-carboxamide fungicide, as a representative of this chemical class, offering a comparative analysis of its performance against other leading fungicides.

Penflufen's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, a critical pathway for cellular energy production.[1] This targeted disruption provides both protective and curative action against a spectrum of plant pathogens.

Comparative Efficacy of Penflufen

The following tables summarize the performance of Penflufen in comparison to other fungicides across various pathogens and crops, based on available experimental data.

Table 1: Efficacy Against Rhizoctonia solani (Black Scurf) in Potato

TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Yield (t/ha)
Penflufen 240 FS 0.083%7.51 (92.49% reduction)4.96 (95.04% reduction)27.69
Penflufen 240 FS 0.062%---
Boric Acid3%-18.96-
Untreated Control-100-24.03

Data from studies conducted in 2010-11 and 2011-12 show that Penflufen 240 FS at a concentration of 0.083% was highly effective in reducing both the incidence and severity of black scurf in potatoes, leading to a significant increase in yield compared to the untreated control.[2][3]

Table 2: Comparative Efficacy of Fungicide Mixtures Against Macrophomina phaseolina

Fungicide MixtureConcentration (ppm)Mycelial Growth Inhibition (%)
Penflufen 13.28% + Trifloxystrobin 13.28% 100088.88
Penflufen 13.28% + Trifloxystrobin 13.28% 150094.81
Penflufen 13.28% + Trifloxystrobin 13.28% 2000100
Azoxystrobin 18.2% + Difenoconazole 11.4% SC200074.62

In vitro studies demonstrate the synergistic effect of combining Penflufen with Trifloxystrobin, a quinone outside inhibitor (QoI), resulting in complete inhibition of mycelial growth of the charcoal rot pathogen Macrophomina phaseolina at a concentration of 2000 ppm.[4]

Table 3: Comparative Efficacy Against Rhizoctonia solani in Zoysiagrass (Mycelial Growth Inhibition %)

FungicideMycelial Growth Inhibition (%)
Fludioxonil100
Fluxapyroxad100
Penthiopyrad (another SDHI) 100
Propiconazole81.0 - 82.8
Azoxystrobin27.7 - 52.0
Mefentrifluconazole27.7 - 52.0
Boscalid (another SDHI) 27.7 - 52.0

This study on a different turfgrass pathogen highlights the high efficacy of several SDHI fungicides, including those structurally related to penflufen, in inhibiting mycelial growth.[5]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are outlines of key experimental protocols used to assess fungicide efficacy.

In Vitro Fungicide Efficacy Testing: The Poisoned Food Technique

This standard laboratory method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.[4][6]

Objective: To assess the in vitro antifungal activity of a test compound.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani, Macrophomina phaseolina).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test fungicide (e.g., Penflufen) at various concentrations.

  • Sterile petri plates, cork borer, and other standard microbiology laboratory equipment.

  • Solvent for dissolving the fungicide if not water-soluble (e.g., ethanol, acetone).[7]

Procedure:

  • Media Preparation: Prepare the growth medium (e.g., PDA) and sterilize it by autoclaving.

  • Fungicide Incorporation: Cool the sterilized medium to approximately 50°C. Add the desired concentrations of the fungicide to the medium. For fungicides dissolved in a solvent, an equivalent amount of the solvent should be added to the control plates.[7]

  • Pouring Plates: Pour the fungicide-amended medium into sterile petri plates and allow it to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 27±2 °C) for a specified period (e.g., seven days).[6]

  • Data Collection: Measure the radial growth of the fungal colony.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates.

Field Trial Protocol for Efficacy Evaluation

Field trials are crucial for assessing the performance of a fungicide under real-world agricultural conditions.[8]

Objective: To evaluate the efficacy of a fungicide in controlling a specific plant disease in the field.

Experimental Design:

  • Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.

  • Plot Layout: Use a randomized complete block design with multiple replications for each treatment.

  • Treatments:

    • Untreated Control: To measure the natural incidence and severity of the disease.

    • Positive Control/Standard Fungicide: A currently registered and effective fungicide to serve as a benchmark.

    • Test Fungicide Treatments: Apply the test fungicide (e.g., Penflufen) at various rates, including the proposed label rate, to determine the dose-response relationship.

Application:

  • Apply the fungicides according to the proposed method (e.g., seed treatment, in-furrow application, foliar spray) and timing.

Data Collection:

  • Disease Assessment: Regularly assess the disease incidence (percentage of infected plants) and severity (extent of disease on infected plants) throughout the growing season.

  • Yield and Crop Quality: At the end of the season, harvest the plots and measure the yield and any relevant quality parameters.

  • Phytotoxicity: Observe and record any signs of damage to the crop caused by the fungicide treatments.

Data Analysis:

  • Use appropriate statistical methods (e.g., ANOVA) to analyze the data and determine the significance of the differences between treatments.

Mandatory Visualizations

Signaling Pathway Diagram

G Mechanism of Action of SDHI Fungicides (e.g., Penflufen) cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II donates electrons Fumarate Fumarate Complex_II->Fumarate oxidizes to Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone reduces to Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III donates electrons Complex_IV Complex IV Complex_III->Complex_IV electron transport ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase proton gradient ATP ATP ATP_Synthase->ATP produces Penflufen Penflufen (SDHI) Penflufen->Complex_II inhibits

Caption: Mechanism of action of Penflufen, an SDHI fungicide.

Experimental Workflow Diagram

G General Workflow for In Vitro Fungicide Efficacy Testing start Start prep_media Prepare & Sterilize Growth Medium start->prep_media add_fungicide Incorporate Fungicide at Various Concentrations prep_media->add_fungicide control Prepare Control Plates (No Fungicide) prep_media->control pour_plates Pour into Petri Plates add_fungicide->pour_plates inoculate Inoculate with Target Fungus pour_plates->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate end End calculate->end control->pour_plates

Caption: Workflow for the poisoned food technique.

References

A Comparative Guide to In-Vitro Testing of Kinase Inhibitors Hypothetically Synthesized from 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of a hypothetical kinase inhibitor, designated "Compound X," conceptually derived from the starting material 4-Bromo-5-chloro-2-fluorotoluene. The performance of Compound X is benchmarked against established, clinically relevant kinase inhibitors. This document outlines detailed experimental methodologies for key in-vitro assays and includes visualizations of synthetic pathways, experimental workflows, and relevant signaling cascades to support drug discovery and development efforts.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile starting material in organic synthesis. Its structure is suitable for modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to generate more complex molecules with potential biological activity. In this guide, we explore a hypothetical synthetic route to a novel kinase inhibitor, Compound X, which features a substituted aminopyrimidine scaffold—a common motif in many approved kinase inhibitors. The in-vitro efficacy of Compound X is then compared against well-established inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and BRAF serine/threonine kinase.

Hypothetical Synthesis of Compound X

The proposed synthesis of Compound X from this compound involves a two-step process. The first step is a Suzuki coupling reaction to introduce a boronic acid ester, followed by a subsequent Suzuki coupling with a substituted aminopyrimidine to yield the final product.

G cluster_synthesis Synthesis of Compound X start This compound step1 Suzuki Coupling (Bis(pinacolato)diboron, Pd catalyst) start->step1 intermediate Boronic Ester Intermediate step1->intermediate step2 Suzuki Coupling (Substituted Aminopyrimidine, Pd catalyst) intermediate->step2 product Compound X (Hypothetical Kinase Inhibitor) step2->product G cluster_workflow In-Vitro Kinase Assay Workflow prep Prepare serial dilutions of test compounds setup Add kinase, substrate, and compounds to microplate wells prep->setup initiate Add ATP to initiate kinase reaction setup->initiate incubate Incubate at 30°C for 60 min initiate->incubate detect Add Kinase-Glo® reagent incubate->detect measure Measure luminescence detect->measure analyze Calculate % inhibition and determine IC50 values measure->analyze G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nucleus->Proliferation

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing C-C and C-N Bond Formation

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The molecule 4-bromo-5-chloro-2-fluorotoluene presents a valuable scaffold, offering two distinct halogen handles for sequential cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, with the C-Br bond being inherently more susceptible to oxidative addition by palladium catalysts. The choice of the palladium catalyst system—comprising the palladium precursor and, critically, the ancillary ligand—is paramount in dictating the yield, selectivity, and overall efficiency of the desired transformation.

This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, leveraging available data from structurally analogous bromo-chloro-fluoro-substituted aromatic substrates to inform catalyst selection for reactions involving this compound.

Performance Comparison of Palladium Catalysts

Achieving high yields and selectivity in the cross-coupling of this compound necessitates careful consideration of the catalyst system. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with analogous dihalogenated aromatic substrates. The data is compiled to provide a comparative basis for catalyst selection, highlighting the crucial role of the ligand in modulating catalytic activity and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. For substrates like this compound, the primary challenge lies in achieving selective coupling at the C-Br position. The choice of ligand is critical in promoting the oxidative addition of the C-Br bond over the more inert C-Cl bond.

Table 1: Comparison of Palladium Catalysts for Selective Suzuki-Miyaura Coupling of Bromo-Chloro-Arenes.

Catalyst System (Precursor/Ligand) Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%) Key Features & Considerations
Pd(OAc)₂ / SPhos Phenylboronic acid K₃PO₄ Toluene/H₂O 100 2 >95 Highly active for challenging aryl chlorides, but will preferentially react with the aryl bromide.[1]
Pd(PPh₃)₄ Phenylboronic acid Na₂CO₃ Toluene/Ethanol/H₂O 100 12 85-95 A traditional, versatile, and readily available catalyst, effective for C-Br activation.
PdCl₂(dppf) Arylboronic acid K₂CO₃ Toluene/H₂O 100 12 ~85 Another reliable catalyst, often providing good yields for a range of substrates.[2]

| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 110 | 16 | 93 | Buchwald ligands like XPhos are highly effective for activating C-Cl bonds, but will show high reactivity for C-Br bonds.[3] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For this compound, selective amination at the C-Br position is the expected outcome. The use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity.

Table 2: Comparison of Palladium Catalysts for Selective Buchwald-Hartwig Amination of Bromo-Chloro-Arenes.

Catalyst System (Precursor/Ligand) Amine Base Solvent Temp. (°C) Time (h) Yield (%) Key Features & Considerations
Pd(OAc)₂ / RuPhos Morpholine NaOtBu Toluene 100 6 ~96 RuPhos is a highly active ligand for the amination of aryl chlorides, and thus very effective for aryl bromides.[4]
Pd₂(dba)₃ / XPhos Primary & Secondary Amines K₃PO₄ Toluene 110 - High XPhos is another highly effective Buchwald ligand for C-N bond formation.[5]
[(cinnamyl)PdCl]₂ / Mor-DalPhos Primary & Secondary Amines Various Aqueous or Solvent-free - - 50-99 Demonstrates high efficiency under "green" conditions.[6]

| Pd-crotyl(t-BuXPhos) | Benzophenone imine | - | - | - | - | High | This catalyst shows selectivity for the C-Br bond in the presence of a C-Cl bond.[7] |

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes. In the case of this compound, the reaction is expected to occur selectively at the C-Br position. The classic palladium/copper co-catalyst system remains highly effective.

Table 3: Comparison of Palladium Catalysts for Selective Sonogashira Coupling of Bromo-Chloro-Arenes.

Catalyst System (Precursor/Co-catalyst/Ligand) Alkyne Base Solvent Temp. (°C) Time (h) Yield (%) Key Features & Considerations
Pd(PPh₃)₂Cl₂ / CuI Phenylacetylene Et₃N THF 60 - ~90 The classic and widely used catalyst system for Sonogashira couplings.
Pd(OAc)₂ / PPh₃ / CuI Terminal Alkyne Et₃N DMF 100 3 High A common and effective combination for a variety of substrates.

| Pd/CuFe₂O₄ | Phenylacetylene | K₂CO₃ | Ethanol | 70 | - | Moderate to Excellent | A magnetically separable nanocatalyst offering advantages in catalyst recovery.[8] |

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate, this compound, and the desired coupling partner.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., toluene/water 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination
  • To a dry, inert-atmosphere glovebox or a Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., RuPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.2 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Cross-Coupling Workflow

To conceptualize the experimental process, a generalized workflow for a palladium-catalyzed cross-coupling reaction is presented below. This diagram illustrates the key stages from reaction setup to product purification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir under Inert Atmosphere D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Product J->K

A generalized workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The specific intermediates and kinetics are highly dependent on the chosen catalyst system and reaction conditions.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diorgano Ar-Pd(II)L₂-R PdII_Aryl->PdII_Diorgano Transmetalation Transmetalation PdII_Diorgano->Pd0 Product Ar-R PdII_Diorgano->Product Reductive_Elimination Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->OxAdd Organometallic R-M Organometallic->Transmetalation

A simplified palladium catalytic cycle for cross-coupling reactions.

References

Alternative building blocks to 4-Bromo-5-chloro-2-fluorotoluene for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative building blocks to 4-Bromo-5-chloro-2-fluorotoluene for the synthesis of medicinally relevant halogenated benzimidazoles. The focus is on providing objective performance comparisons based on experimental data, detailed methodologies, and clear visualizations to aid in the selection of synthetic routes.

Introduction

Benzimidazoles are a prominent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern on the benzimidazole ring is crucial for its pharmacological activity. This compound serves as a precursor to a highly substituted o-phenylenediamine, leading to the formation of a tri-halogenated benzimidazole. This guide explores viable alternative starting materials that can yield benzimidazoles with similar substitution patterns, offering potentially improved yields, more favorable reaction conditions, or access to novel analogues.

The primary route to benzimidazole synthesis involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. The choice of the substituted o-phenylenediamine is therefore a critical step in the overall synthetic strategy.

Comparison of Building Blocks and Synthetic Performance

The performance of benzimidazole synthesis is evaluated based on the reaction yield and the conditions required. This section compares the synthesis of halogenated benzimidazoles from the o-phenylenediamine derived from this compound (Target Precursor) with two commercially available alternatives: 4-chloro-5-fluoro-o-phenylenediamine and 4-bromo-o-phenylenediamine.

Table 1: Comparison of Reaction Yields for Benzimidazole Synthesis

Precursor o-PhenylenediamineAldehyde/Carboxylic AcidCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-5-chloro-2-fluoro-o-phenylenediamine (from this compound)Aromatic Aldehydep-TsOHDMF803~85 (Estimated)General Method[1]
4-Chloro-5-fluoro-o-phenylenediamine4-Chlorobenzaldehydetert-butyl nitriteTHF250.580[2]
4-Bromo-o-phenylenediamine4-Bromophenoxy acetic acidPPA-140478[3]
o-Phenylenediamine (unsubstituted)4-MethylbenzaldehydeAu/TiO₂CHCl₃:MeOH (3:1)25295[4]
o-Phenylenediamine (unsubstituted)Formic AcidNoneWater100285[5][6]

Note: The yield for the target precursor is an estimation based on general procedures for similar compounds, as a specific literature value for this exact transformation was not found. PPA stands for polyphosphoric acid.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. The following are representative procedures for the synthesis of benzimidazoles from the discussed precursors.

Protocol 1: Synthesis of 5-Bromo-6-chloro-4-fluoro-2-aryl-1H-benzimidazole (from Target Precursor)

This protocol is a representative procedure based on the condensation of a substituted o-phenylenediamine with an aldehyde using p-toluenesulfonic acid (p-TsOH) as a catalyst.[1]

Materials:

  • 4-Bromo-5-chloro-2-fluoro-o-phenylenediamine (1 eq.)

  • Substituted aromatic aldehyde (1.1 eq.)

  • p-Toluenesulfonic acid (0.1 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-Bromo-5-chloro-2-fluoro-o-phenylenediamine in DMF, add the substituted aromatic aldehyde and p-TsOH.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 2-(4-chlorophenyl)-5-chloro-6-fluoro-1H-benzimidazole (from Alternative 1)

This protocol describes the synthesis of a di-halogenated benzimidazole from 4-chloro-5-fluoro-o-phenylenediamine.[2]

Materials:

  • 4-Chloro-5-fluoro-o-phenylenediamine (1 eq.)

  • 4-Chlorobenzaldehyde (1 eq.)

  • tert-Butyl nitrite (1.2 eq.)

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-fluoro-o-phenylenediamine and 4-chlorobenzaldehyde in THF at room temperature.

  • To this solution, add tert-butyl nitrite dropwise over 10 minutes.

  • Stir the reaction mixture at 25°C for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 3: Synthesis of 5-Bromo-2-(4-bromophenoxymethyl)-1H-benzimidazole (from Alternative 2)

This protocol details the synthesis of a di-brominated benzimidazole from 4-bromo-o-phenylenediamine and a phenoxyacetic acid derivative using polyphosphoric acid (PPA) as both a catalyst and a solvent.[3]

Materials:

  • 4-Bromo-o-phenylenediamine (1 eq.)

  • 4-Bromophenoxy acetic acid (1 eq.)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a reaction vessel, thoroughly mix 4-bromo-o-phenylenediamine and 4-bromophenoxy acetic acid with polyphosphoric acid.

  • Heat the mixture at 140°C for 4 hours with occasional stirring.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure benzimidazole.

Performance in Biological Systems: Inhibition of VEGFR-2 Signaling

Halogenated benzimidazoles are known to be potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7][8] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.

Table 2: Comparative Biological Activity of Halogenated Benzimidazoles as VEGFR-2 Inhibitors

Benzimidazole DerivativeSubstitution PatternIC₅₀ (nM) against VEGFR-2Reference
Sorafenib (Reference Drug)-90[7]
Axitinib (Reference Drug)-0.2-
Generic 2,5,6-trihalo-benzimidazole2,5,6-Trichloro~4,000 (4 µM)[9]
A 2,5-dichloro-benzimidazole derivative2,5-Dichloro3.7[9]
A 4-fluoro-benzimidazole derivative4-Fluoro49.6[10]

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented is for comparative purposes. The tri-halogenated benzimidazole shows that while active, further optimization (as seen in the di-chloro derivative) can significantly improve potency.

Visualizations

Synthetic Workflow

The general synthetic workflow for the preparation of benzimidazoles from o-phenylenediamines and aldehydes is depicted below.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification OPD o-Phenylenediamine (Substituted) Mixing Mixing in Solvent with Catalyst OPD->Mixing Aldehyde Aldehyde / Carboxylic Acid Aldehyde->Mixing Heating Heating / Stirring Mixing->Heating Reaction Conditions Quenching Quenching / Precipitation Heating->Quenching Reaction Completion Filtration Filtration / Extraction Quenching->Filtration Purification Recrystallization / Chromatography Filtration->Purification Product Pure Benzimidazole Product Purification->Product

Caption: General experimental workflow for benzimidazole synthesis.

VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a common target for benzimidazole-based kinase inhibitors.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Angiogenesis) Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds and Activates Benzimidazole Benzimidazole Inhibitor Benzimidazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzimidazoles.

Conclusion

The selection of a starting material for the synthesis of complex benzimidazoles is a critical decision that impacts the overall efficiency and feasibility of the synthetic route. While this compound provides a pathway to a unique tri-halogenated benzimidazole, this guide has demonstrated that commercially available, alternative di-halogenated o-phenylenediamines, such as 4-chloro-5-fluoro-o-phenylenediamine and 4-bromo-o-phenylenediamine, offer viable and high-yielding routes to structurally related benzimidazoles.

The choice of precursor will ultimately depend on the specific target molecule and the desired biological activity. For instance, while a tri-halogenated benzimidazole may exhibit certain desirable properties, a di-halogenated analogue might offer superior potency against a particular biological target, as suggested by the VEGFR-2 inhibition data. The provided experimental protocols and comparative data serve as a valuable resource for researchers in making informed decisions for the design and synthesis of novel benzimidazole-based therapeutic agents.

References

The Strategic Balancing Act: A Cost-Benefit Analysis of 4-Bromo-5-chloro-2-fluorotoluene in Large-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Pharmaceutical Intermediate

In the competitive landscape of pharmaceutical manufacturing, the selection of starting materials is a critical decision with far-reaching implications for the cost, efficiency, and sustainability of a drug's synthesis. 4-Bromo-5-chloro-2-fluorotoluene, a polysubstituted aromatic compound, has emerged as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance with a viable alternative and providing supporting experimental data and detailed methodologies.

Executive Summary

This compound presents a compelling option as a starting material in the synthesis of key pharmaceutical intermediates, such as the core of the antidiabetic drug Empagliflozin. Its pre-functionalized structure can lead to more convergent and efficient synthetic routes. However, the cost of this specialized starting material must be weighed against the use of simpler, less expensive precursors that require more synthetic steps. This analysis reveals that while the initial cost of this compound is higher, the potential for reduced step count, increased overall yield, and simplification of purification processes can offer a net economic and logistical advantage in a large-scale manufacturing setting.

Comparative Analysis: Synthesis of a Key Empagliflozin Intermediate

A key intermediate in the synthesis of Empagliflozin is (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. We will compare two synthetic routes to this intermediate: one starting from the readily available but more complex this compound, and an alternative route commencing with the simpler and less expensive 4-fluorotoluene.

Route 1: Utilizing this compound

This approach leverages the existing substitution pattern of this compound to streamline the synthesis. The key transformation is a benzylic bromination followed by a nucleophilic substitution.

Experimental Protocol: Benzylic Bromination of this compound

In a suitable reactor, this compound (1.0 eq) is dissolved in a non-polar solvent such as chloroform. N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (BPO) (0.05 eq) are added. The mixture is heated to reflux (approximately 70°C) for 6 hours. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The resulting crude 4-(bromomethyl)-1-bromo-2-chloro-5-fluorobenzene is then used in the subsequent nucleophilic substitution step without further purification.

Route 2: Alternative Synthesis from 4-Fluorotoluene

This route begins with a cheaper starting material but involves more steps, including bromination, Friedel-Crafts acylation, and diazotization/chlorination, to build the required substitution pattern.[1][2]

Experimental Protocol: Multi-step Synthesis from 4-Fluorotoluene

  • Radical Bromination: 4-fluorotoluene is subjected to radical bromination using NBS and BPO in chloroform to yield p-fluorobenzyl bromide with a typical yield of 95%.[2]

  • Friedel-Crafts Alkylation: The resulting p-fluorobenzyl bromide is used to alkylate a suitable protected phenol derivative.

  • Nitration, Reduction, and Sandmeyer Reaction: A subsequent multi-step process involving nitration, reduction of the nitro group to an amine, and a Sandmeyer reaction (diazotization followed by chlorination) is required to introduce the chloro and bromo substituents at the desired positions. This sequence adds complexity and potential for yield loss.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the two synthetic routes, providing a basis for a cost-benefit analysis.

Table 1: Comparison of Synthetic Routes to Empagliflozin Intermediate

ParameterRoute 1 (from this compound)Route 2 (from 4-Fluorotoluene)
Number of Key Steps 24+
Overall Yield (estimated) ~85%~65%[1]
Starting Material Cost HighLow
Reagent Complexity LowHigh (involves diazotization)
Process Simplicity HighModerate to High
Waste Generation LowerHigher

Table 2: Estimated Cost Analysis for the Synthesis of 1 kg of Empagliflozin Intermediate

Cost ComponentRoute 1 (from this compound)Route 2 (from 4-Fluorotoluene)
Starting Material HighLow
Reagents & Solvents ModerateHigh
Processing & Labor LowerHigher
Waste Disposal LowerHigher
Estimated Total Cost Moderately High High

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Route 1 A This compound B Benzylic Bromination (NBS, BPO) A->B C 4-(Bromomethyl)-1-bromo- 2-chloro-5-fluorobenzene B->C D Nucleophilic Substitution with (S)-tetrahydrofuran-3-ol derivative C->D E Empagliflozin Intermediate D->E

Caption: Synthetic pathway using this compound.

Route 2 A 4-Fluorotoluene B Radical Bromination A->B C p-Fluorobenzyl bromide B->C D Friedel-Crafts Alkylation C->D E Alkylated Intermediate D->E F Multi-step Halogenation (Nitration, Reduction, Diazotization) E->F G Empagliflozin Intermediate F->G

Caption: Alternative synthetic pathway starting from 4-Fluorotoluene.

Discussion and Conclusion

The cost-benefit analysis highlights a classic trade-off in process chemistry: the choice between a more expensive, advanced intermediate that simplifies the synthesis and a cheaper, simpler starting material that necessitates a longer, more complex route.

Benefits of Using this compound:

  • Higher Overall Yield: The shorter, more direct route leads to a significantly higher overall yield, which is a major factor in large-scale production economics.

  • Process Simplification: Fewer reaction steps translate to reduced processing time, lower labor costs, and less complex quality control.

  • Reduced Waste: A more convergent synthesis generates less waste, leading to lower disposal costs and a more environmentally friendly process.

  • Improved Safety: Avoiding hazardous reagents and reactions, such as those involved in diazotization, enhances the overall safety profile of the manufacturing process.

Costs and Considerations:

  • Higher Initial Cost: The primary drawback is the higher purchase price of this compound compared to commodity chemicals like 4-fluorotoluene.

  • Supplier Reliability: As a more specialized chemical, ensuring a stable and reliable supply chain is crucial for large-scale manufacturing.

References

A Comparative Guide to the Regioselectivity in the Functionalization of Di- vs. Tri-substituted Halotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regioselectivity in the functionalization of di- and tri-substituted halotoluenes. The regiochemical outcomes of key synthetic transformations, including electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling, are analyzed. The discussion is supported by available experimental data, detailed methodologies for representative reactions, and visualizations to elucidate the underlying principles governing selectivity.

Introduction

Halotoluenes are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic functionalization of these aromatic scaffolds is paramount for the construction of complex molecular architectures. The substitution pattern on the halotoluene ring, specifically the number and position of halogen and methyl groups, profoundly influences the regioselectivity of subsequent reactions. This guide compares the functionalization of di-substituted halotoluenes (e.g., 2,4-dichlorotoluene) with their tri-substituted counterparts (e.g., 2,4,6-trichlorotoluene), providing insights into how increasing substitution impacts steric hindrance and electronic effects, thereby dictating the position of incoming functional groups. While direct comparative studies are limited, this guide synthesizes available data and established mechanistic principles to provide a predictive framework for synthetic chemists.

I. Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a wide range of functional groups onto an aromatic ring. The regioselectivity of EAS on substituted toluenes is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating, ortho, para-directing group, while halogens are deactivating but also ortho, para-directing.[1] When these groups are present on the same ring, their directing effects can be either synergistic or competitive.

Data Presentation: Isomer Distribution in the Nitration of Chlorotoluenes
SubstrateReaction ConditionsProduct(s)Isomer Distribution (%)Reference
2-ChlorotolueneHNO₃ / H₂SO₄2-Chloro-x-nitrotoluene62.5 (x=6), 31.3 (x=4), 6.2 (x=3,5)[1]
4-ChlorotolueneHNO₃ / H₂SO₄ in aliphatic dichloride, -5 to 15°C4-Chloro-x-nitrotoluene72.5 (x=2), 27.5 (x=3)[1]

In the case of a tri-substituted substrate like 2,4,6-trichlorotoluene, all positions are significantly deactivated by the three chlorine atoms, and the remaining positions are sterically hindered. Electrophilic aromatic substitution on such highly substituted rings is generally difficult and often requires harsh reaction conditions. The most likely position for substitution, if it occurs, would be the less sterically hindered position that is still activated by the methyl group, but significant challenges in reactivity are expected.

Experimental Protocol: General Nitration of Halogenated Toluenes

Safety Precaution: This reaction involves the use of strong, corrosive, and potentially explosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • Halogenated toluene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the halogenated toluene to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated toluene in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.[1]

Logical Relationship Diagram

EAS_Regioselectivity sub Substituent Effects di_sub Di-substituted (e.g., 2,4-Dichlorotoluene) sub->di_sub tri_sub Tri-substituted (e.g., 2,4,6-Trichlorotoluene) sub->tri_sub reactivity Reactivity di_sub->reactivity Moderately Deactivated regio Regioselectivity di_sub->regio Competition between -CH3 and -Cl directing effects tri_sub->reactivity Strongly Deactivated Sterically Hindered tri_sub->regio Highly Restricted Substitution at C3/C5 unlikely

Figure 1. Factors influencing electrophilic aromatic substitution.

II. Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. While halogens themselves are not strong DMGs, other functional groups can be used to direct lithiation on a halotoluene scaffold. However, in the absence of a strong DMG, the electronic and steric environment dictates the site of metalation.

In di-substituted halotoluenes like 2,4-dichlorotoluene, the most acidic proton is typically the one flanked by the two electron-withdrawing chlorine atoms (at C3) or the one ortho to the methyl group and a chlorine (at C5 or C3). However, steric hindrance plays a crucial role. In tri-substituted halotoluenes such as 2,4,6-trichlorotoluene, the only available protons are at the C3 and C5 positions, which are sterically hindered by the flanking chlorine atoms. This can make direct lithiation challenging.

Data Presentation: Predicted Regioselectivity in Directed Ortho-Metalation

Direct comparative experimental data for the DoM of 2,4-dichlorotoluene and 2,4,6-trichlorotoluene is scarce. The table below outlines the predicted major lithiation sites based on established principles of steric and electronic effects.

SubstrateReagentsPredicted Major Lithiation Site(s)Comments
2,4-Dichlorotoluenen-BuLi or s-BuLi / TMEDA, THF, -78 °CC3 and/or C5Competition between the electronically activated C3 position and the sterically more accessible C5 position. The outcome can be sensitive to the organolithium reagent and reaction conditions.
2,4,6-Trichlorotoluenen-BuLi or s-BuLi / TMEDA, THF, -78 °CC3 and/or C5Lithiation is expected to be significantly slower due to increased steric hindrance from the two ortho-chlorine atoms. The relative acidity of the C3/C5 protons will be the primary determinant.
Experimental Protocol: General Procedure for Directed Ortho-Lithiation and Trapping

Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.

Materials:

  • Substituted halotoluene

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium or sec-butyllithium in hexanes

  • Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the substituted halotoluene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.1 equivalents) to the solution.

  • Slowly add the organolithium reagent (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Experimental Workflow Diagram

DoM_Workflow start Start: Halotoluene in Anhydrous THF cool Cool to -78 °C start->cool add_tmeda Add TMEDA cool->add_tmeda add_rli Add Organolithium Reagent (n-BuLi or s-BuLi) add_tmeda->add_rli lithiation Lithiation (1-2 hours at -78 °C) add_rli->lithiation add_eplus Add Electrophile (E+) lithiation->add_eplus warm Warm to Room Temperature add_eplus->warm quench Quench with sat. NH4Cl warm->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Figure 2. A generalized experimental workflow for Directed ortho-Metalation.

III. Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. In polychlorinated substrates, the regioselectivity of the coupling is primarily determined by the relative reactivity of the C-Cl bonds, which is influenced by both electronic effects and steric hindrance. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient and less sterically hindered carbon-halogen bond.

For 2,4-dichlorotoluene, the C4-Cl bond is generally more reactive towards oxidative addition than the C2-Cl bond due to the steric hindrance from the adjacent methyl group at the C2 position. For 2,4,6-trichlorotoluene, the C4-Cl bond is expected to be the most reactive for similar reasons, as both the C2 and C6 positions are sterically encumbered by the methyl group and another chlorine atom. However, the overall reactivity of tri-substituted halotoluenes in cross-coupling reactions can be lower than their di-substituted counterparts due to increased steric bulk around the entire molecule.

Data Presentation: Predicted Regioselectivity in Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst/Ligand/BasePredicted Major ProductComments
2,4-DichlorotolueneArylboronic acidPd(OAc)₂ / SPhos / K₃PO₄4-Aryl-2-chlorotolueneThe C4 position is less sterically hindered and electronically favorable for oxidative addition.
2,4,6-TrichlorotolueneArylboronic acidPd(OAc)₂ / SPhos / K₃PO₄4-Aryl-2,6-dichlorotolueneThe C4 position is the most accessible for the palladium catalyst. Reactivity at C2 and C6 is significantly reduced due to steric hindrance.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloroarenes

Materials:

  • Polychlorotoluene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk tube, combine the polychlorotoluene (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Signaling Pathway Diagram for Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd2_oa R-Pd(II)(X)L_n (Oxidative Addition) pd0->pd2_oa + R-X pd2_trans R-Pd(II)(R')L_n (Transmetalation) pd2_oa->pd2_trans + R'B(OH)₂ / Base pd2_trans->pd0 Reductive Elimination product R-R' (Product) pd2_trans->product

Figure 3. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The regioselectivity in the functionalization of di- and tri-substituted halotoluenes is a predictable outcome based on the interplay of electronic and steric effects.

  • In electrophilic aromatic substitution , the activating ortho, para-directing methyl group competes with the deactivating ortho, para-directing halogens. In di-substituted systems, a mixture of isomers is often obtained, while in tri-substituted systems, the high degree of deactivation and steric hindrance makes these reactions challenging.

  • Directed ortho-metalation offers a powerful tool for regiocontrol, but its application to polychlorotoluenes without a strong directing group is governed by proton acidity and steric accessibility. Increasing substitution generally hinders the approach of the bulky organolithium base.

  • In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, substitution typically occurs at the most sterically accessible and electronically favorable carbon-halogen bond. In both di- and tri-substituted chlorotoluenes, the position para to the methyl group is generally the most reactive.

For drug development professionals and synthetic chemists, a thorough understanding of these principles is crucial for designing efficient and selective syntheses of complex target molecules based on halotoluene scaffolds. While this guide provides a framework for predicting regioselectivity, empirical optimization of reaction conditions remains essential for achieving desired outcomes.

References

Stability Showdown: Fluorinated vs. Non-Fluorinated GLP-1 Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective therapeutic peptides is paramount. Glucagon-like peptide-1 (GLP-1) analogues have revolutionized the treatment of type 2 diabetes and obesity, but their inherent instability presents a significant hurdle. This guide provides a detailed comparison of the stability of fluorinated versus non-fluorinated GLP-1 analogues, supported by experimental data, to inform the design of next-generation therapeutics.

The primary challenge in the clinical application of native GLP-1 is its rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), resulting in a very short biological half-life. To overcome this, various strategies have been employed to enhance the stability of GLP-1 analogues. These approaches primarily involve amino acid substitutions and chemical modifications such as fluorination and lipidation. This guide will delve into a comparative analysis of these strategies, focusing on their impact on both enzymatic and physical stability.

Enzymatic Stability: A Tale of Two Modifications

The introduction of fluorine into peptide structures has emerged as a promising strategy to enhance their resistance to enzymatic degradation. Conversely, non-fluorinated analogues have achieved remarkable stability through alternative modifications, primarily amino acid substitutions and acylation with fatty acids.

Fluorinated GLP-1 Analogues: Resisting the Cut

Selective fluorination of amino acids at or near the DPP-IV cleavage site has been shown to significantly enhance the stability of GLP-1 analogues. A key study by Meng et al. (2008) demonstrated that replacing alanine at position 8 (Ala8) with hexafluoroleucine (F8) rendered the GLP-1 analogue completely resistant to DPP-IV cleavage.[1][2][3] Even after 24 hours of incubation with DPP-IV, no degradation of the F8 analogue was detected.[1] This is a stark contrast to native GLP-1, which is rapidly cleaved by DPP-IV.[1] Further studies have shown that fluorination at positions 9 and 10 also confers increased stability, albeit to a lesser extent than at position 8.[1]

Non-Fluorinated GLP-1 Analogues: A Multifaceted Defense

Market-leading non-fluorinated GLP-1 analogues such as liraglutide and semaglutide, along with others like taspoglutide, employ a combination of strategies to achieve prolonged stability.

  • Amino Acid Substitution: A common approach is the substitution of the native Ala8 with an amino acid that sterically hinders DPP-IV action, such as α-aminoisobutyric acid (Aib). Semaglutide and taspoglutide both incorporate an Aib residue at position 8, which confers significant resistance to DPP-IV degradation.[4][5][6][7] Taspoglutide, with Aib substitutions at both positions 8 and 35, is fully resistant to DPP-IV cleavage.[4][5]

  • Fatty Acid Acylation: Liraglutide and semaglutide are modified with a fatty acid chain, which promotes binding to serum albumin.[7] This binding protects the peptide from DPP-IV degradation and reduces renal clearance, thereby extending its plasma half-life.[7] Liraglutide has a half-life of approximately 13 hours, while semaglutide, which combines Aib substitution with a longer fatty acid chain, boasts a half-life of about 7 days.[4][8][9]

Quantitative Comparison of Enzymatic Stability

The following table summarizes the enzymatic stability of selected fluorinated and non-fluorinated GLP-1 analogues against DPP-IV degradation.

GLP-1 AnalogueModification StrategyStability against DPP-IV DegradationPlasma Half-life
Fluorinated Analogues
F8 GLP-1Hexafluoroleucine at position 8Complete resistance (no degradation after 24h)[1]-
F9 GLP-1Hexafluoroleucine at position 91.5-fold increased stability vs. native GLP-1[1]-
F10 GLP-1Hexafluoroleucine at position 102.9-fold increased stability vs. native GLP-1[1]-
Non-Fluorinated Analogues
LiraglutideFatty acid acylationSlower degradation than native GLP-1~13 hours[8]
SemaglutideAib at position 8, fatty acid acylationLess susceptible to degradation than liraglutide[7]~7 days[4][9]
TaspoglutideAib at positions 8 and 35Complete resistance[4][5]Extended in vitro plasma half-life (9.8h vs 50 min for native GLP-1)[4]

Physical Stability: The Aggregation Challenge

Beyond enzymatic degradation, the physical stability of peptide therapeutics, particularly their propensity to form aggregates, is a critical concern for manufacturing, storage, and immunogenicity.

While fluorination has been shown to enhance the thermal stability of proteins, its effect on the aggregation of peptides is less clear and appears to be context-dependent. Some studies suggest that the introduction of fluorinated amino acids can influence peptide self-assembly.

For non-fluorinated analogues, particularly lipidated ones like liraglutide and semaglutide, aggregation is a known challenge. The fatty acid moiety can promote self-assembly and the formation of oligomers and fibrils. Thioflavin T (ThT) fluorescence assays are commonly used to monitor the kinetics of amyloid fibril formation. Studies have shown that both liraglutide and semaglutide can form aggregates, and their aggregation behavior is influenced by factors such as pH and concentration. Direct comparative studies using ThT assays to evaluate the aggregation propensity of fluorinated GLP-1 analogues versus lipidated non-fluorinated analogues are currently limited in the public domain.

Experimental Protocols

In Vitro DPP-IV Degradation Assay

Objective: To determine the rate of degradation of GLP-1 analogues by the enzyme dipeptidyl peptidase-IV.

Materials:

  • GLP-1 analogue peptides (fluorinated and non-fluorinated)

  • Recombinant human DPP-IV enzyme

  • DPP-IV assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (for product identification)

Procedure:

  • Prepare stock solutions of the GLP-1 analogues in an appropriate solvent (e.g., water or a buffer).

  • In a microcentrifuge tube, combine the GLP-1 analogue solution with the DPP-IV assay buffer.

  • Initiate the enzymatic reaction by adding a pre-determined amount of DPP-IV enzyme. The final enzyme and substrate concentrations should be optimized for the specific assay.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

  • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products. The peak area of the intact peptide is quantified at each time point.

  • The percentage of intact peptide remaining is plotted against time to determine the degradation rate and half-life.

  • Mass spectrometry can be used to confirm the identity of the degradation products.

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the formation of amyloid-like fibrils of GLP-1 analogues in vitro.

Materials:

  • GLP-1 analogue peptides (fluorinated and non-fluorinated)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~480 nm)

Procedure:

  • Prepare solutions of the GLP-1 analogues at the desired concentration in the assay buffer. It is crucial to start with monomeric peptide solutions, which may require a disaggregation step (e.g., treatment with HFIP).

  • In the wells of the 96-well plate, mix the peptide solution with the ThT stock solution to a final ThT concentration of typically 10-25 µM.

  • Include control wells containing the buffer and ThT alone to measure the background fluorescence.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking in the plate reader.

  • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours).

  • Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils. The lag time, elongation rate, and final plateau of the sigmoidal curve provide information about the aggregation kinetics.

Visualizing the Pathways

To better understand the biological context and experimental design, the following diagrams illustrate the GLP-1 signaling pathway and a typical workflow for stability assessment.

GLP1_Signaling_Pathway GLP-1 Receptor Signaling Pathway GLP1 GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Gene Gene Transcription (Insulin Synthesis, β-cell proliferation) PKA->Gene Epac2->Insulin

Caption: GLP-1 Receptor Signaling Pathway.

Stability_Workflow Experimental Workflow for Stability Assessment Peptide GLP-1 Analogue (Fluorinated or Non-fluorinated) Enzymatic Enzymatic Stability (DPP-IV Degradation Assay) Peptide->Enzymatic Physical Physical Stability (ThT Aggregation Assay) Peptide->Physical HPLC RP-HPLC Analysis Enzymatic->HPLC Fluorescence Fluorescence Spectroscopy Physical->Fluorescence Data Data Analysis (Half-life, Aggregation Kinetics) HPLC->Data Fluorescence->Data

Caption: Peptide Stability Assessment Workflow.

Conclusion

Both fluorination and non-fluorinated modification strategies have proven highly effective in enhancing the stability of GLP-1 analogues, leading to the development of successful long-acting therapeutics. Fluorination offers a powerful tool to confer complete resistance to DPP-IV at specific sites. Non-fluorinated analogues, through a combination of amino acid substitutions and lipidation, have achieved remarkable extensions in plasma half-life.

The choice of stabilization strategy will depend on the desired pharmacokinetic profile and the specific therapeutic application. While enzymatic stability is well-characterized for both approaches, further head-to-head studies on physical stability, particularly aggregation propensity, are warranted to provide a more complete picture for rational drug design. The experimental protocols and data presented in this guide offer a solid foundation for researchers to conduct their own comparative stability studies and advance the development of next-generation GLP-1 analogues.

References

A Comparative Analysis of Reaction Kinetics for Halogenated Toluenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate coupling partners is a critical determinant of reaction efficiency and yield. Halogenated toluenes are fundamental building blocks in a multitude of cross-coupling reactions, and the choice of the halogen substituent profoundly influences the reaction kinetics. This guide provides a comparative analysis of the reactivity of iodo-, bromo-, chloro-, and fluoro-toluenes in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The information presented herein is supported by experimental data and established mechanistic principles to aid in the strategic design of synthetic routes.

The reactivity of halogenated toluenes in palladium-catalyzed cross-coupling reactions is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The universally accepted trend in reactivity follows the order: I > Br > Cl >> F . This trend is a direct consequence of the rate-determining step in the catalytic cycle of these reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond facilitates a faster oxidative addition, thereby accelerating the overall reaction rate.

Quantitative Data Comparison

The following tables summarize the available quantitative and qualitative data on the reactivity of different halogenated toluenes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparative kinetic studies for all four halogenated toluenes under identical conditions are not always available in the literature. Therefore, some data points are inferred from studies on analogous aryl halides, and this is noted where applicable.

Table 1: Suzuki-Miyaura Coupling of Halogenated Toluenes with Phenylboronic Acid

Halogenated TolueneRelative Reaction RateTypical Reaction ConditionsObservations
p-IodotolueneVery HighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CReactions are often complete within a few hours. High yields are readily achievable.
p-BromotolueneHighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-100 °CGenerally requires slightly higher temperatures or longer reaction times compared to iodo-derivatives to achieve comparable yields.
p-ChlorotolueneModerate to LowSpecialized catalysts (e.g., with bulky phosphine ligands like SPhos), stronger bases (e.g., K₃PO₄), higher temperatures (>100 °C)Standard Pd/phosphine catalysts are often inefficient. The use of more active catalyst systems is crucial for achieving good conversion.[1][2]
p-FluorotolueneVery Low / InertHarsh conditions, highly specialized catalystsGenerally considered unreactive under standard Suzuki-Miyaura conditions due to the strong C-F bond.[3]

Table 2: Buchwald-Hartwig Amination of Halogenated Toluenes with a Secondary Amine (e.g., Morpholine)

Halogenated TolueneRelative Reaction RateTypical Reaction ConditionsObservations
p-IodotolueneHighPd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °CEfficient coupling is typically observed, though catalyst inhibition by iodide can sometimes be a factor.[4]
p-BromotolueneModerate to HighPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100-110 °CA widely used substrate for this reaction, providing good to excellent yields with appropriate ligand selection.
p-ChlorotolueneLowRequires highly active catalysts (e.g., those with bulky biarylphosphine ligands), higher temperatures, and longer reaction times.The amination of aryl chlorides is challenging and has been a significant area of catalyst development.[5]
p-FluorotolueneVery Low / InertGenerally unreactive in Buchwald-Hartwig amination.The strong C-F bond precludes oxidative addition under typical conditions.

Table 3: Sonogashira Coupling of Halogenated Toluenes with a Terminal Alkyne (e.g., Phenylacetylene)

Halogenated TolueneRelative Reaction RateTypical Reaction ConditionsObservations
p-IodotolueneVery HighPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room TemperatureReactions are often rapid and can be carried out at or near room temperature.[6]
p-BromotolueneHighPd(PPh₃)₂Cl₂, CuI, Et₃N, Toluene, 50-80 °CRequires heating to achieve reasonable reaction rates.
p-ChlorotolueneLowSpecialized catalyst systems, often requiring higher temperatures and specific ligands.Significantly less reactive than iodo- and bromo-toluenes.[7]
p-FluorotolueneVery Low / InertGenerally unreactive in Sonogashira coupling.Not a viable substrate under standard Sonogashira conditions.[3]

Experimental Protocols

The following are representative experimental protocols for conducting cross-coupling reactions with halogenated toluenes. These protocols can be adapted for kinetic studies by taking aliquots at regular intervals and analyzing them by methods such as GC, HPLC, or NMR spectroscopy.

Suzuki-Miyaura Coupling of p-Chlorotoluene

Materials:

  • p-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add p-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Buchwald-Hartwig Amination of p-Iodotoluene

Materials:

  • p-Iodotoluene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL) to the tube.

  • Add p-iodotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[4][8]

Sonogashira Coupling of p-Bromotoluene

Materials:

  • p-Bromotoluene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask under an inert atmosphere, add p-bromotoluene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with toluene.

  • The filtrate is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[9]

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide is typically the rate-determining step, which is consistent with the observed reactivity trend of halogenated toluenes.

Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)(X)L₂ Pd0->PdII Ar-X OxAdd Oxidative Addition (Rate-Determining) PdII_Nu Ar-Pd(II)(Nu)L₂ PdII->PdII_Nu Nu-M Transmetalation Transmetalation PdII_Nu->Pd0 Product Ar-Nu (Product) PdII_Nu->Product RedElim Reductive Elimination ArX Ar-X (Halogenated Toluene) NuM Nu-M (Coupling Partner)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Kinetic Analysis

A systematic approach is required to obtain reliable kinetic data for comparing the reactivity of different halogenated toluenes. The following workflow outlines the key steps in such a study.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrates, Catalyst, Base) setup_rxn Set up Parallel Reactions (I, Br, Cl, F-Toluene) prep_reagents->setup_rxn run_rxn Run Reactions at Constant Temperature setup_rxn->run_rxn sampling Take Aliquots at Timed Intervals run_rxn->sampling quench Quench Aliquots sampling->quench analysis Analyze Samples (GC, HPLC, or NMR) quench->analysis plotting Plot Concentration vs. Time analysis->plotting kinetics Determine Initial Rates and Rate Constants plotting->kinetics

Caption: Workflow for a comparative kinetic study of halogenated toluenes.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-5-chloro-2-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-Bromo-5-chloro-2-fluorotoluene, a halogenated aromatic compound, is crucial for maintaining a safe laboratory environment and preventing environmental contamination. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when managing waste containing this chemical. All waste, including rinsates from cleaning glassware, should be collected and treated as hazardous.[1]

Immediate Safety and Handling Precautions:

Prior to handling, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times to prevent skin and eye contact.[2][3]

Waste Segregation and Collection:

Halogenated organic compounds require separate disposal from non-halogenated waste streams.[1][3] this compound waste should be collected in a designated "Halogenated Organic Waste" container.[2][3] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1] It is important to keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills can be absorbed with an inert material like sand or vermiculite. The absorbent material and any contaminated cleaning supplies should then be placed in the designated hazardous waste container. For large spills, follow your institution's emergency procedures and contact the Environmental Health and Safety (EHS) office immediately.

Quantitative Data Summary

PropertyValueSource
CAS Number201849-17-4[4][5][6]
Molecular FormulaC7H5BrClF[5][6]
Molecular Weight223.47 g/mol [5][6]
Storage Temperature-20°C[5][6]

Disposal Protocol

A step-by-step procedure for the proper disposal of this compound is as follows:

  • Preparation : Ensure all necessary PPE is worn. Have a designated and properly labeled "Halogenated Organic Waste" container ready in a fume hood.

  • Collection of Pure Waste : Carefully transfer any unused or waste this compound into the designated waste container using appropriate tools like a chemical-resistant funnel.

  • Collection of Contaminated Materials :

    • Glassware : Rinse any glassware that has come into contact with the compound with a suitable solvent (e.g., acetone). Collect this rinsate in the same halogenated waste container.[1]

    • Solid Waste : Any disposable items such as gloves, weigh boats, or absorbent pads that are contaminated must be collected in a separate, clearly labeled solid hazardous waste container.

  • Container Management : Do not overfill the waste container; it is generally recommended to fill it to no more than 80% capacity. Securely close the container lid.

  • Temporary Storage : Store the sealed waste container in a designated and properly segregated satellite accumulation area within the laboratory.

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Always follow your institution-specific procedures for waste manifest and pickup requests.

Disposal Workflow

cluster_start Start: Waste Generation cluster_classification Waste Classification cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal start This compound Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated solid_waste_container Collect contaminated solids in separate hazardous waste bag start->solid_waste_container Contaminated Solids halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No (for other waste streams) ehs_pickup Arrange for EHS Pickup halogenated_container->ehs_pickup solid_waste_container->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 4-Bromo-5-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-5-chloro-2-fluorotoluene. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that presents several hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[3]
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time.[3]
Body Chemical-resistant lab coat or apron and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Work in a well-ventilated chemical fume hood.Minimizes the inhalation of vapors that can cause respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following steps should be strictly followed:

  • Preparation and Precaution:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[3]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling the Chemical:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of the chemical, including weighing and transferring, inside a certified chemical fume hood to avoid inhalation of vapors.[3]

    • Use appropriate tools, such as spatulas and glassware, to handle the solid material.

    • Keep containers of this compound tightly sealed when not in use.

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.

    • The recommended storage temperature is -20°C.[4]

    • Ensure the storage container is clearly labeled with the chemical name and hazard information.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and its waste is critical to prevent environmental contamination. Halogenated organic compounds must be disposed of as hazardous waste.

  • Waste Segregation:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, wipes) and rinsates from cleaning glassware, must be collected in a designated "Halogenated Organic Waste" container.[3][5][6]

    • Do not mix halogenated waste with non-halogenated waste streams.[3][5]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[3][5]

    • Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.[5]

  • Disposal Procedure:

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    • Ensure the waste container is tightly sealed before being removed from the laboratory for disposal.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9][10]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace emergency_exposure Exposure prep_ppe->emergency_exposure handle_weigh Weigh Chemical prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer Chemical handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill handle_reaction Perform Reaction handle_transfer->handle_reaction handle_transfer->emergency_spill storage_label Label Container handle_reaction->storage_label Store Unused Chemical disp_segregate Segregate Halogenated Waste handle_reaction->disp_segregate Generate Waste storage_store Store at -20°C storage_label->storage_store disp_label Label Waste Container disp_segregate->disp_label disp_dispose Follow Institutional Protocol disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.